Pazopanib hydrochloride

Catalog No.
S638922
CAS No.
635702-64-6
M.F
C21H24ClN7O2S
M. Wt
474.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pazopanib hydrochloride

CAS Number

635702-64-6

Product Name

Pazopanib hydrochloride

IUPAC Name

5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride

Molecular Formula

C21H24ClN7O2S

Molecular Weight

474.0 g/mol

InChI

InChI=1S/C21H23N7O2S.ClH/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16;/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25);1H

InChI Key

MQHIQUBXFFAOMK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N.Cl

Synonyms

GW 780604, GW 786034B, GW-780604, GW-786034B, GW780604, GW786034B, pazopanib, Votrient

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N.Cl

Pazopanib hydrochloride thermal characterization and stability study

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Characterization & Kinetic Analysis

Understanding the thermal behavior of Pazopanib HCl is fundamental to developing stable formulations. A dedicated thermal study characterized the raw bulk drug material using solid-state and thermal analysis techniques [1].

Key Thermal Analysis Techniques: The study utilized Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to thermally characterize the drug substance. Solid-state characterization was performed using Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD) [1].

Kinetic and Thermodynamic Parameters: The study applied several isoconversional methods to assess thermal and thermodynamic parameters [1]:

  • Ozawa–Flynn–Wall method
  • Friedman method
  • Kissinger–Akahira–Sunose method

These methods help predict the stability and shelf-life of the drug by modeling its decomposition behavior under various conditions. The workflow below illustrates the systematic strategy for conducting such a degradation kinetic study.

Start Start: Drug Substance A Stress Conditions Start->A B Stability-Indicating Analytical Method A->B C Sample Analysis & Data Collection B->C D Determine Reaction Order C->D E1 Zero-Order Model D->E1 E2 First-Order Model D->E2 E3 Second-Order Model D->E3 F Calculate Kinetic Parameters (k, t½, t90, Ea) E1->F E2->F E3->F End Predict Shelf Life & Storage Conditions F->End

Systematic strategy for drug degradation kinetic studies [2].

Stability Studies & Forced Degradation

Stability testing ensures that a drug product maintains its identity, strength, and quality under the influence of environmental factors. For Pazopanib HCl, forced degradation studies are crucial for identifying how the drug behaves under stress.

Forced Degradation Findings: A key study subjected Pazopanib to various stress conditions as per International Conference on Harmonization (ICH) guidelines. It was found to degrade significantly only under photolytic conditions, producing six transformation products (TPs) [3].

Toxicity of Degradants: Using UHPLC-Q-TOF/MS and in silico toxicity prediction tools, one transformation product was identified as potentially genotoxic, while five others with a sulfonamide moiety were found to be hepatotoxic [3]. This underscores the importance of protecting the drug from light during storage.

Analytical Methods for Stability: A stability-indicating High-Performance Thin-Layer Chromatography (HPTLC) method was developed and validated as per ICH guidelines for Pazopanib, with the mobile phase Chloroform: Methanol (9:1 v/v) providing a retardation factor (Rf) of 0.55 ± 0.01 [4].

Formulation Strategies for Stability & Bioavailability

The current marketed formulation of Pazopanib HCl has a poor bioavailability and pharmacokinetic profile [1]. Knowledge of its thermal behavior is instrumental in developing alternative formulations with improved performance [1].

Hot-Melt Extrusion (HME) for Solid Dispersion: Recent (2024) research successfully used the Hot-Melt Extrusion (HME) technique to create solid dispersions of Pazopanib HCl, significantly enhancing its solubility and oral bioavailability [5].

Key aspects of this QbD-based development include:

  • Polymers Used: Kollidon VA64, Affinisol 15LV, Eudragit EPO, and HPMC.
  • Critical Process Parameters: Barrel temperature and screw speed were optimized, with temperature having a significant impact on product quality.
  • Results: Extrudates using Affinisol 15LV polymer showed less moisture uptake, faster dissolution, no recrystallization after 3 months under accelerated conditions, and significantly higher bioavailability compared to the free drug and marketed formulation [5].

Experimental Parameters & Conditions

The table below summarizes key quantitative data and experimental conditions from the cited research.

Study Aspect Experimental Condition / Value Purpose / Outcome
Hot-Melt Extrusion [5]
Drug-Polymer Ratio 1:2 Form solid dispersion for solubility enhancement.
Plasticizer (Poloxamer 188) 10% w/w of polymer Aid processability by reducing glass transition temperature.
Stability-Indicating HPTLC [4]
Mobile Phase Chloroform:Methanol (9:1 v/v) Separate and analyze Pazopanib (Rf 0.55 ± 0.01).
Linearity Range 200-1000 ng/band Method validation (R² = 0.998).
LOD / LOQ 19.38 ng/band / 58.74 ng/band Demonstrate method sensitivity.
Forced Degradation [3]
Primary Degradation Condition Photolytic Produced 6 transformation products.
Toxicity Findings 1 genotoxic, 5 hepatotoxic TPs Highlights critical need for photostability.

Pathways for Further Research

The search results reveal several specific and fruitful paths for deeper investigation:

  • Kinetic Methodologies: The article by [2] provides a comprehensive review of systematic strategies for degradation kinetic studies, which is invaluable for designing robust stability protocols.
  • Formulation Details: The 2024 research article [5] is a prime source for understanding modern, QbD-based formulation approaches like HME that directly address the stability and bioavailability challenges of Pazopanib HCl.
  • Degradation Chemistry: The forced degradation study [3] is essential reading for analytical chemists and stability scientists focused on identifying and characterizing degradants, especially those with potential toxicity.

References

solid-state characterization of Pazopanib hydrochloride API

Author: Smolecule Technical Support Team. Date: February 2026

Thermal and Solid-State Characterization

A foundational thermal study is critical for understanding the stability and behavior of PZB during processing and storage. Key characterization data is summarized in the table below.

Analytical Technique Key Findings for Pazopanib Hydrochloride Experimental Conditions / Parameters
Differential Scanning Calorimetry (DSC) Broad, complex endotherm (peak ~140°C to 290°C); indicates simultaneous dehydration/melting/partial decomposition [1] Not specified in detail; analysis used to determine kinetic parameters [1]
Thermogravimetric Analysis (TGA) Mass loss of ~4% up to 150°C (bound water); rapid decomposition initiates at ~300°C [1] Not specified in detail; analysis used to determine kinetic parameters [1]
X-ray Diffraction (XRD) Sharp, intense peaks confirm highly crystalline nature of raw API [1] Not specified
FT-IR Spectroscopy Used for solid-state characterization; specific spectral bands not detailed [1] Not specified

The decomposition kinetics of PZB were analyzed using isoconversional methods (Ozawa-Flynn-Wall, Friedman, Kissinger-Akahira-Sunose). The average activation energy (Ea) for its decomposition was found to be approximately 121.5 kJ mol⁻¹ [1].

Formulation Strategies for Solubility Enhancement

The crystalline nature of PZB contributes to its low solubility. Converting it to an amorphous form or a solid dispersion can enhance solubility and bioavailability. The following diagram illustrates the decision workflow for selecting a characterization technique based on formulation goals.

G Start Start: PZH Solid-State Characterization Goal Formulation Goal? Start->Goal Thermal Thermal Stability & Decomposition Kinetics Goal->Thermal Understand Stability PolyDisp Polymeric Solid Dispersion (HME) Goal->PolyDisp Enhance Solubility (Thermal Process) CoAmorph Co-Amorphous System Goal->CoAmorph Enhance Solubility & Bioavailability (Non-Thermal) DSC DSC & TGA Thermal->DSC PXRD PXRD & FT-IR PolyDisp->PXRD CoAmorph->PXRD Dissol Dissolution & Solubility Study PXRD->Dissol

Hot-Melt Extrusion (HME) for Solid Dispersions

HME is a solvent-free, continuous process that can produce amorphous solid dispersions by embedding the API in a polymer matrix [2] [3].

  • Typical Formulation (Prototype): The HME process for PZB has been successfully optimized using a custom screening design (JMP Software). A standard prototype formula includes [2]:
    • Pazopanib HCl: 200 mg
    • Polymer: 400 mg (e.g., Kollidon VA64, Affinisol 15LV, HPMC, Eudragit EPO)
    • Plasticizer: Poloxamer 188 (40 mg, 10% of polymer weight)
  • Critical Process Parameters:
    • Barrel Temperature: Significantly impacts torque, disintegration time, and dissolution profile [2].
    • Screw Speed: Found to have an insignificant impact on the responses in the studied model [2].
  • Polymer Performance: Studies show that Affinisol 15LV extrudates demonstrated less moisture uptake, faster dissolution, and maintained polymorphic stability (no recrystallization) for 3 months under accelerated conditions compared to Kollidon VA64 [2]. The test formulation with Affinisol also showed significantly higher bioavailability (AUC) than the free drug and a marketed formulation [2].
Co-Amorphous Systems (CAM)

Co-amorphous systems stabilize the amorphous drug using a small molecule co-former instead of a polymer, often without thermal processing [4].

  • Co-former Screening: In one study, Naringin (NGN), a flavonoid, was identified as an optimal co-former through molecular docking and experimental screening against other candidates like Quercetin (QUE) and Hesperidin (HES) [4].
  • Optimized Formulation: A 1:1 ratio of PZ-NGN-CAM was found to be optimal. Characterization via DSC, PXRD, and FT-IR confirmed the conversion to a single amorphous phase. ¹H NMR and 2D NOESY studies suggested strong molecular interactions, primarily via hydrogen bonding [4].
  • Key Outcomes: The PZ-NGN-CAM system resulted in:
    • A significant increase in the dissolution rate [4].
    • A 2.08-fold increase in oral bioavailability (AUC) compared to the pure drug [4].
    • A notable reduction in hepatotoxicity markers in in-vivo studies, attributed to Naringin's hepatoprotective effects [4].

Detailed Experimental Protocols

For researchers aiming to replicate these studies, here are detailed methodologies for key characterization experiments.

Protocol: Thermal Kinetics Analysis by Isoconversional Methods [1]

This protocol determines the activation energy (Ea) of decomposition without assuming a reaction model.

  • 1. Sample Preparation: Use pure PZB API. For TGA, ensure a small, representative sample mass (e.g., 2-5 mg).
  • 2. Data Collection:
    • Perform TGA experiments at at least three different heating rates (e.g., 5, 10, and 15 °C/min) under an inert atmosphere (e.g., nitrogen).
    • Record mass loss data as a function of temperature for each heating rate.
  • 3. Data Analysis:
    • For several degrees of conversion (α), from 0.1 to 0.9, determine the temperature Tα at which that conversion is reached for each heating rate (β).
    • Apply the Ozawa-Flynn-Wall method: Plot ln(β) against 1/Tα for each constant α. The slope of the line is proportional to Ea.
    • Apply the Kissinger-Akahira-Sunose method: Plot ln(β / Tα²) against 1/Tα for each constant α. The slope gives -Ea/R.
    • The consistency of the Ea values obtained across different α values and methods confirms the reliability of the kinetic analysis.
Protocol: Preparation of Co-Amorphous System by Solvent Evaporation [4]

This is a common method for preparing co-amorphous systems on a lab scale.

  • 1. Weighing: Accurately weigh PZB and the co-former (e.g., Naringin) in the desired molar ratio (e.g., 1:1).
  • 2. Dissolution: Dissolve the mixture in a suitable volatile solvent (e.g., methanol, dichloromethane) in a round-bottom flask. The solvent should completely dissolve both components.
  • 3. Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. Typical conditions include a water bath temperature of 50-60°C and rotation under vacuum until a solid foam is obtained.
  • 4. Drying: Further dry the resulting solid in a vacuum desiccator for at least 24 hours to remove any residual solvent.
  • 5. Characterization: Scrape the solid, gently grind it if necessary, and characterize it using PXRD, DSC, and FT-IR to confirm the formation of an amorphous phase.

Key Takeaways for Development

  • Leverage QbD and DoE: Systematic optimization using Quality by Design (QbD) principles and Design of Experiments (DoE) is highly effective for processes like Hot-Melt Extrusion, as it identifies critical parameters and defines a robust design space [2].
  • Consider Dual-Function Excipients: The use of co-formers like Naringin, which not only improve solubility but also mitigate toxicity (e.g., hepatotoxicity), presents a promising strategy for enhancing the therapeutic profile of drugs like PZB [4].
  • Prioritize Physical Stability: When developing amorphous systems, long-term physical stability is paramount. Accelerated stability studies under various temperature and humidity conditions are essential to ensure the formulation does not recrystallize over its shelf life [2] [3].

References

Pazopanib hydrochloride pharmacokinetic profile and food effect

Author: Smolecule Technical Support Team. Date: February 2026

Pazopanib Core Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic characteristics of pazopanib based on clinical data.

Parameter Value/Description Clinical Context
Bioavailability 21.4% (range: 13.5–38.9%) [1] Low and variable; non-linear, dose-dependent [1] [2]
Tmax (Time to Cmax) 2-4 hours post-dose [1] [3] -
Apparent Volume of Distribution (Vd/F) Not fully quantified; >99.9% plasma protein bound [1] Highly tissue-bound; not significantly removed by hemodialysis [3]
Elimination Half-life (t₁/₂) ~31 hours (range: 30.9-35 hours) [1] [4] Supports once-daily dosing
Primary Route of Elimination Feces (82.2% as unchanged drug) [1] [2] Renal clearance is minimal (<4%) [1] [3]
Primary Metabolizing Enzymes CYP3A4 (major), CYP1A2 and CYP2C8 (minor) [2] [3] [4] -
Transporters Involved Substrate of P-gp and BCRP [3] [5] -
Therapeutic Target (Ctrough,ss) ≥20.5 mg/L [6] [1] [7] Associated with improved PFS in mRCC [6]
Toxicity Threshold (Ctrough,ss) >34 mg/L (Grade ≥2 liver toxicity) [6] -

Quantitative Food Effect Analysis

The "DIET Study" directly compared the standard fasted regimen against a fed alternative. Key quantitative findings are summarized below.

Regimen Key Exposure (AUC) Key Concentration (C~min~) Patient Preference & Safety
800 mg (Fasted) Reference AUC [8] Reference C~min~ [8] Standard regimen
600 mg (With Food) Bioequivalent to 800 mg fasted [8] Bioequivalent to 800 mg fasted [8] 68% of patients preferred this regimen; No significant difference in GI toxicity [8]

Key Experimental Protocols

Here are the methodologies from pivotal studies that generated the critical data on pazopanib's pharmacokinetics and food effects.

Bioequivalence and Patient Preference (DIET Study) [8]
  • Objective: To investigate the bioequivalent dose of pazopanib taken with food compared to 800 mg fasted, and to assess GI toxicity, patient satisfaction, and preference.
  • Design: Clinical Trial (ClinicalTrials.gov NCT02138526).
  • Key Methodology: Patients were administered both 800 mg pazopanib in a fasted state and 600 mg pazopanib with a continental breakfast in a crossover design. Pharmacokinetic parameters (AUC, C~max~, C~min~) were measured and compared for bioequivalence. Patient-reported outcomes on GI toxicity, satisfaction, and preference for intake method were collected.
  • Outcome Measure: Demonstration of bioequivalence; patient preference surveys and toxicity grading.
Exposure-Toxicity and Dose Optimization [6]
  • Objective: To develop models for optimizing the initial pazopanib dose by exploring exposure–liver toxicity and exposure–tumor size dynamics.
  • Design: Population pharmacokinetic (POPPK) analysis using real-world TDM data.
  • Key Methodology: A POPPK model was developed using 460 plasma concentration measurements from 135 patients. The relationship between steady-state trough concentration (C~min,ss~) and the time to grade ≥2 liver toxicity (ALT, AST, ALP elevation) was analyzed using time-to-event modeling. Tumor size dynamics were modeled using longitudinal tumor measurements.
  • Outcome Measure: Identification of a C~min,ss~ threshold for liver toxicity and simulation of optimal starting doses.
Physiologically Based Pharmacokinetic (PBPK) Modeling [2]
  • Objective: To predict optimal dosing regimens under various clinical conditions (DDIs, food, hepatic impairment) using a PBPK model.
  • Design: Simulation and predictive modeling.
  • Key Methodology: A population PBPK model for pazopanib was developed and validated against clinical observation data. The model incorporated pazopanib's pH-dependent solubility and CYP3A4 metabolism. It was then used to simulate pharmacokinetic profiles under different scenarios, such as with food or co-administered with CYP3A4 inhibitors, to recommend dose adjustments.
  • Outcome Measure: Successful model performance (most prediction/observation ratios between 0.5-2.0) and dosing regimen recommendations for various clinical situations.

Pazopanib Metabolism and Transport Pathway

The following diagram illustrates the key processes involved in pazopanib's absorption, distribution, metabolism, and excretion (ADME), which underpin its complex pharmacokinetic profile.

fosad_metabolism_pathway Oral_Admin Oral Administration Stomach Stomach Oral_Admin->Stomach Intestine Intestinal Lumen Stomach->Intestine Gastric Emptying Enterocyte Enterocyte Intestine->Enterocyte:s Absorption Intestine->Enterocyte Influx Enterocyte->Intestine Enterocyte->Intestine Efflux Portal_Vein Portal Vein Enterocyte->Portal_Vein Liver Liver Portal_Vein->Liver Systemic_Circ Systemic Circulation Liver->Systemic_Circ Bile Bile Liver->Bile Systemic_Circ->Liver Urine Urine (<4%) Systemic_Circ->Urine Renal Excretion Bile->Intestine Enterohepatic Circulation? Feces Feces (82.2%) Bile->Feces Influx Passive Diffusion Efflux_Pgp Efflux by P-gp/BCRP CYP_Metab Metabolism by CYP3A4 (Major) Food_Effect Food Effect: Increases Bioavailability Food_Effect->Intestine

This ADME pathway visualizes the key processes, including the food effect that increases bioavailability and the efflux transporters that limit it [2] [3] [5].

Research Implications and Future Directions

The data indicates that the fixed 800 mg fasted dose leads to a high proportion of patients with subtherapeutic or toxic exposure [6]. Evidence supports more personalized approaches:

  • Model-Informed Precision Dosing (MIPD): Initiating treatment at 600 mg fasted is suggested to lower the risk of early liver toxicity while maintaining efficacy for most patients [6]. Subsequent dosing can be adjusted based on measured trough concentrations to maintain a target range of 20–34 mg/L [6].
  • Therapeutic Drug Monitoring (TDM): Clinical implementation of TDM can reduce the proportion of patients with subtherapeutic pazopanib levels by approximately 50% [7].
  • Fed Regimen as a Viable Alternative: The 600 mg dose taken with a light breakfast is a bioequivalent and patient-preferred alternative to the standard regimen, which may improve adherence and patient comfort [8].

References

thermal degradation kinetics of Pazopanib hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Behavior and Degradation Kinetics

The table below summarizes the key thermal characteristics and kinetic parameters of Pazopanib hydrochloride from published studies.

Parameter Findings/Value Experimental Conditions Citation
General Thermal Behavior Characterized using TGA and DSC. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC). [1]
Kinetic Analysis Methods Ozawa-Flynn-Wall, Friedman, Kissinger-Akahira-Sunose. Isoconversional methods applied to non-isothermal data. [1]
Solid-State Characterization Fourier Transform Infrared (FTIR) spectroscopy, X-ray diffraction (XRD). Used for solid-state analysis of the raw bulk drug material. [1]
Forced Degradation (Thermal) Stable under dry thermal stress; 12.44% degradation after 6 hours at 60°C. Bulk drug exposed to 60°C for 6 hours in an oven. [2]
Forced Degradation (Photolytic) Significant degradation: 32.85% under fluorescent light; 5.19% under UV. Photolytic stress as per ICH Q1B guidelines. [2]
Forced Degradation (Oxidative) Stable (no degradation) with 30% H₂O₂ over 7 days. Treated with 30% hydrogen peroxide. [2]
Forced Degradation (Acid/Base) 8.66% degradation in 0.5N NaOH; 4.90% degradation in 0.5N HCl over 24 hours. Treated with 0.5N NaOH and 0.5N HCl. [2]

Detailed Experimental Protocols

Protocol 1: Comprehensive Thermal and Kinetic Analysis

This methodology provides a full thermal characterization suited for pre-formulation studies [1].

  • Solid-State Characterization: Perform solid-state analysis using Fourier Transform Infrared (FTIR) spectroscopy and X-Ray Diffraction (XRD) on the raw bulk drug substance to confirm the initial crystalline structure [1].
  • Thermal Analysis:
    • Thermogravimetric Analysis (TGA): Record mass loss of the sample as a function of temperature and time under a controlled atmosphere.
    • Differential Scanning Calorimetry (DSC): Measure heat flows associated with phase transitions and decomposition events against a reference.
  • Kinetic Computation: Apply multiple isoconversional methods (Ozawa-Flynn-Wall, Friedman, Kissinger-Akahira-Sunose) to the TGA data. These "model-free" methods allow for determining the activation energy without assuming a specific reaction model, which is crucial for solid-state reactions [1].
  • Data Fitting: Use specialized software to process the thermal data and plot the results according to the respective kinetic models (e.g., Flynn-Wall-Ozawa plots) to extract kinetic parameters [1].
Protocol 2: Stress Testing and Stability-Indicating Method

This protocol assesses drug stability under various stress conditions as per ICH guidelines [2].

  • Sample Preparation: Weigh approximately 10 mg of this compound into separate 10 mL volumetric flasks.
  • Stress Conditions:
    • Acidic/Basic Hydrolysis: Add 1 mL of 0.5N HCl or 0.5N NaOH to the flasks. Let stand for 24 hours at room temperature [2].
    • Oxidation: Add 1 mL of 30% Hydrogen Peroxide (H₂O₂) to a flask and store for 7 days at room temperature [2].
    • Dry Heat (Thermal): Place a solid sample in an oven at 60°C for 6 hours [2].
    • Photolysis: Expose solid sample to UV light (200-watt hours/square meter) and cool white fluorescent light (1.2 million lux hours) as per ICH Q1B [2].
  • Analysis: Use a validated High-Performance Thin-Layer Chromatography (HPTLC) method for quantification.
    • Stationary Phase: Silica gel 60 F254 TLC plates.
    • Mobile Phase: Chloroform:Methanol (9:1 v/v).
    • Detection: Scan at 271 nm.
    • Calculation: Calculate the percentage of drug degradation by comparing the peak areas of the stressed samples with a standard [2].

Formulation Considerations & Degradation Implications

  • Photolability is Primary Concern: Forced degradation studies consistently identify photolytic conditions as the most significant stress factor, generating multiple transformation products [3] [2]. One photodegradation product was predicted to be genotoxic, while several others showed potential for hepatotoxicity [3].
  • Stability in Formulation Processing: this compound demonstrates sufficient thermal stability for processes like Hot-Melt Extrusion (HME), which involves high temperatures to form solid dispersions [4]. This technique can enhance its poor and pH-dependent solubility [4] [5].
  • Critical Storage and Handling: The strong evidence of photodegradation necessitates light-protective packaging for both the bulk drug substance and the final drug product to ensure patient safety and product efficacy [3] [2].

Experimental Workflow for Kinetic Studies

The following diagram outlines the logical workflow for conducting a thermal degradation kinetic study, from experimental setup to data interpretation.

start Start: Thermal Kinetic Study step1 Sample Preparation (Raw Bulk Drug) start->step1 step2 Solid-State Characterization (FTIR, XRD) step1->step2 step3 Thermal Analysis (TGA & DSC) step2->step3 step4 Data Collection (Mass loss / Heat flow vs. Temp/Time) step3->step4 step5 Apply Isoconversional Methods step4->step5 step6 Ozawa-Flynn-Wall step5->step6 step7 Friedman step5->step7 step8 Kissinger-Akahira-Sunose step5->step8 step9 Calculate Activation Energy (Ea) step6->step9 step7->step9 step8->step9 step10 Interpret Kinetic Parameters & Predict Stability step9->step10 end End: Report for Formulation Development step10->end

References

Comprehensive HPLC Analysis of Pazopanib Hydrochloride: Application Notes and Protocols for Pharmaceutical Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Pazopanib hydrochloride is a potent multi-targeted tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma. As a BCS Class II drug with poor solubility and potential hepatotoxicity, precise analytical methods for its quantification are essential for pharmaceutical quality control and ensuring patient safety. Reverse-phase high-performance liquid chromatography (RP-HPLC) has emerged as a preferred technique for the analysis of this compound in bulk drug substances and pharmaceutical dosage forms due to its high sensitivity, precision, and wide applicability across pharmaceutical systems.

This document provides detailed application notes and protocols for the development, validation, and application of RP-HPLC methods for this compound quantification, incorporating recent advancements in methodological approaches and addressing the complete analytical workflow from sample preparation to method validation. The protocols have been optimized for routine quality control in pharmaceutical settings, with demonstrated reliability for drug substance assay, impurity profiling, and formulation analysis.

Chromatographic Method Development

Optimized Chromatographic Conditions

Extensive method development research has yielded several robust HPLC conditions for this compound analysis. The following table summarizes the optimally developed chromatographic parameters from recent studies:

Table 1: Optimized Chromatographic Conditions for this compound Analysis

Parameter Method A [1] Method B [2] Method C [3] Method D [4]
Column C18 (4.6 × 250 mm, 5 µm) Eclipse Plus C18 (4.5mm × 150mm, 3.5µm) Kromasil C18 (250 mm × 4.6mm, 5 µm) XTerra RP C18 (250×4.6mm, 5µm)
Mobile Phase Methanol:0.1% OPA (41:59, v/v) 0.1% OPA:ACN (55:45, v/v) Methanol:0.1% OPA (60:40, v/v) 0.03M KH₂PO₄ (pH 3.2):ACN (70:30, v/v)
Flow Rate (mL/min) 1.1 1.0 1.0 1.0
Detection Wavelength (nm) 266 271.4 273 267
Retention Time (min) ~5.5* 1.430 2.62 7.392
Injection Volume (µL) 20 Not specified Not specified 10
Column Temperature 25°C Ambient Ambient Ambient

Note: *Retention time estimated from method parameters

The selection of chromatographic conditions depends on the specific application requirements. Method A provides excellent separation for stability-indicating methods, while Method B offers rapid analysis with a retention time of just 1.43 minutes. Method C demonstrates robustness for routine quality control, and Method D is particularly suitable for impurity profiling applications.

Method Selection Workflow

The following diagram illustrates the systematic approach to method selection based on analytical requirements:

G Start HPLC Method Selection for Pazopanib HCl A1 Define Analytical Goal Start->A1 B1 Assay/Potency Testing A1->B1 B2 Impurity Profiling A1->B2 B3 Dissolution Testing A1->B3 B4 Stability Studies A1->B4 C1 Select Method B or C B1->C1 C2 Select Method D B2->C2 B3->C1 C3 Select Method A B4->C3 D1 Routine QC Analysis C1->D1 D2 Forced Degradation Studies C3->D2

Experimental Protocols

Materials and Reagents
  • Analytical Standard: this compound (Natco Pharma Pvt. Ltd.) [1]
  • Commercial Formulations: Votrient tablets (200 mg or 400 mg strength) [1]
  • Chemicals: HPLC-grade methanol, acetonitrile, ortho-phosphoric acid (OPA), potassium dihydrogen orthophosphate (Merck Specialties Pvt. Ltd.) [1]
  • Water: Milli-Q HPLC-grade water, filtered through 0.45 µm membrane [1]
Instrumentation and Equipment
  • HPLC System: Agilent Technologies 1100 series or equivalent with quaternary pump, autosampler, and PDA detector [1]
  • Data System: CHEMSTATION software or Openlab EZchrome workstation [1] [3]
  • Analytical Balance: Mettler Toledo ME204/AD4 or equivalent (0.1 mg sensitivity) [1]
  • pH Meter: Standard laboratory pH meter with accuracy ±0.01 units
  • Ultrasonic Bath: For mobile phase degassing
  • Vacuum Filtration Assembly: For mobile phase filtration with 0.45 µm nylon membrane
Step-by-Step Procedure
3.3.1 Mobile Phase Preparation

Protocol for Method A [1]:

  • Measure 1 mL of ortho-phosphoric acid and transfer to 1000 mL volumetric flask containing HPLC-grade water to prepare 0.1% OPA solution
  • Filter 590 mL of 0.1% OPA solution through 0.45 µm membrane filter under vacuum
  • Mix with 410 mL of HPLC-grade methanol (41:59, v/v)
  • Sonicate the mobile phase for 20 minutes to degas
  • Adjust pH to 3.0 ± 0.1 with ortho-phosphoric acid or triethylamine as needed
3.3.2 Standard Solution Preparation

Primary Stock Solution (500 µg/mL) [1]:

  • Accurately weigh 25 mg of this compound reference standard
  • Transfer to 50 mL volumetric flask
  • Dissolve in and dilute to volume with mobile phase
  • Sonicate for 5 minutes to ensure complete dissolution

Working Standard Solutions:

  • Pipette appropriate volumes of stock solution (e.g., 0.5, 1.0, 1.5, 2.0 mL)
  • Transfer to 10 mL volumetric flasks
  • Dilute to volume with mobile phase to obtain concentrations of 5-25 µg/mL
3.3.3 Sample Preparation (Tablet Formulation)

For 400 mg Tablet Strength [1]:

  • Weigh and finely powder 20 tablets
  • Transfer powder equivalent to 10 mg of this compound to 100 mL volumetric flask
  • Add approximately 70 mL of mobile phase and sonicate for 20 minutes with intermittent shaking
  • Dilute to volume with mobile phase and mix well
  • Filter through 0.45 µm syringe filter, discarding the first 2 mL of filtrate
  • Further dilute to obtain final concentration within linearity range (5-25 µg/mL)
3.3.4 Chromatographic System Operation
  • Initialize HPLC system and equilibrate column with mobile phase for at least 30 minutes at selected flow rate
  • Set detection wavelength as per selected method (266-273 nm)
  • Inject blank (mobile phase) to confirm system cleanliness
  • Perform six replicate injections of standard solution to check system suitability
  • Inject working standard solutions in duplicate for calibration curve construction
  • Inject sample solutions and record chromatograms

Method Validation Protocols

All validation parameters should be assessed following ICH Q2(R1) guidelines [1] [2]. The following table summarizes the validation parameters for the different methods:

Table 2: Method Validation Parameters for this compound HPLC Methods

Validation Parameter Method A [1] Method B [2] Method C [3] Acceptance Criteria
Linearity Range (µg/mL) 5-20 2-10 2-30 R² ≥ 0.999
Correlation Coefficient (r²) 0.999 0.999 0.99998 R² ≥ 0.999
Precision (% RSD) <2% <1% <2% RSD ≤ 2%
Accuracy (% Recovery) 98-102% 98-102% 98-102% 98-102%
LOD (µg/mL) 0.05 0.055 0.236 -
LOQ (µg/mL) 0.14 0.168 0.716 -
Robustness Compliant Compliant Compliant Deliberate variations show no significant impact
Specificity No interference No interference No interference Peak purity ≥ 990
Specificity Protocol

Forced Degradation Studies [1]:

  • Acid Degradation: Treat 20 µg of PZB with 5 mL of 0.1N HCl at room temperature for 2-5 hours
  • Alkaline Degradation: Treat with 5 mL of 0.1N NaOH at room temperature for 2-5 hours
  • Oxidative Degradation: Treat with 3% hydrogen peroxide for specified duration
  • Thermal Degradation: Expose solid drug to 60°C for 24 hours
  • Photodegradation: Expose drug solution to UV light (254 nm) for 24 hours

Acceptance Criteria: Degradation products should be resolved from main peak with peak purity index ≥0.999 for PZB peak.

Linearity and Range
  • Prepare minimum of five concentrations spanning the range (e.g., 5, 10, 15, 20, 25 µg/mL)
  • Inject each concentration in duplicate
  • Plot average peak area versus concentration
  • Calculate regression statistics (slope, intercept, correlation coefficient)
  • Verify residual plots for homoscedasticity
Precision Assessment

Repeatability (Intra-day Precision):

  • Prepare six independent samples at 100% test concentration
  • Analyze under same operating conditions on same day
  • Calculate % RSD of peak areas

Intermediate Precision (Inter-day/Ruggedness):

  • Analyze quality control samples (LQC, MQC, HQC) on three different days
  • Use different analysts, instruments, or columns where possible
  • Calculate overall % RSD
Accuracy (Recovery) Protocol

Standard Addition Method:

  • Prepare pre-analyzed sample solution
  • Spike with known quantities of standard at three levels (50%, 100%, 150%)
  • Analyze each level in triplicate
  • Calculate percentage recovery = (Found/Added) × 100

Applications in Pharmaceutical Analysis

The validated HPLC methods have been successfully applied to various pharmaceutical analysis scenarios:

Drug Substance and Product Assay

The developed methods enable accurate quantification of this compound in bulk drugs and tablet formulations with percent assay values ranging from 99.49% to 99.85% of label claim, demonstrating excellent accuracy for quality control applications [2] [4]. Method sensitivity allows detection of low-level impurities and degradation products, essential for stability monitoring.

Dissolution Testing

HPLC methods with shorter run times (e.g., Method B with 1.43 minutes retention time) are particularly suitable for high-throughput dissolution testing, allowing rapid analysis of multiple dissolution time points [2]. The methods provide sufficient sensitivity to detect concentration changes in dissolution media.

Stability-Indicating Applications

The specificity of these methods, particularly Method A, makes them suitable for stability studies where separation of degradation products from the parent drug is critical [1]. Forced degradation studies demonstrate the method's ability to accurately quantify this compound in the presence of its degradation products.

Impurity Profiling

Specialized methods have been developed for impurity detection and characterization. One study specifically addressed the determination and characterization of two process impurities in this compound drug substance using a validated RP-HPLC method with LOD values of approximately 0.0061 mg/mL for both impurities [5].

Troubleshooting and Method Maintenance

Common Issues and Solutions
  • Peak Tailing: Check mobile phase pH; adjust to 3.0-3.5 with OPA [1]
  • Retention Time Shift: Re-equilibrate column with fresh mobile phase for 30 minutes
  • Baseline Noise: Degas mobile phase thoroughly; check for column contamination
  • Pressure Fluctuations: Filter samples through 0.45 µm membrane; check for column blockage
System Suitability Testing

Before sample analysis, perform system suitability testing with the following acceptance criteria [1]:

  • Theoretical Plates: >2000
  • Tailing Factor: <2.0
  • % RSD for replicate injections: <2.0%

Regulatory Considerations

All methods should be validated according to ICH Q2(R1) guidelines [1]. Documentation should include:

  • Complete validation protocol and report
  • System suitability test results
  • Reference to ICH guidelines for impurities (Q3A(R2)) [5]
  • Equipment qualification and calibration records

Conclusion

The HPLC methods detailed in these application notes provide robust, accurate, and precise approaches for the quantification of this compound in pharmaceutical materials. The availability of multiple validated methods allows flexibility in method selection based on specific analytical needs, from rapid quality control testing to comprehensive stability-indicating analysis.

The optimized conditions presented herein demonstrate excellent sensitivity, linearity, and precision while maintaining practicality for routine use in pharmaceutical quality control laboratories. Proper implementation of these protocols will ensure reliable quantification of this compound, contributing to the quality assurance of this important anticancer therapeutic.

References

Comprehensive Application Notes and Protocols: Hot-Melt Extrusion of Pazopanib Hydrochloride Solid Dispersions for Enhanced Bioavailability

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Pazopanib hydrochloride (PZB) is a protein kinase inhibitor approved for treating renal cell carcinoma and other renal malignancies. As a Biopharmaceutical Classification System (BCS) Class II/IV compound, PZB exhibits poor aqueous solubility and inconsistent oral absorption, resulting in low bioavailability (14-39%) and significant inter-patient variability. These limitations pose substantial challenges in clinical practice, where approximately 20% of patients fail to achieve effective therapeutic concentrations [1] [2]. Hot-melt extrusion (HME) technology has emerged as a solvent-free, continuous manufacturing process that enhances the solubility and bioavailability of poorly water-soluble drugs like PZB by generating amorphous solid dispersions. This technique enables molecular-level mixing of the active pharmaceutical ingredient (API) with polymeric carriers at elevated temperatures, transforming crystalline API into amorphous forms with improved dissolution characteristics [3] [4]. The application of HME aligns with regulatory encouragement of Quality by Design (QbD) principles and Process Analytical Technology (PAT) integration, providing a robust framework for pharmaceutical development and manufacturing [3] [5].

Formulation Composition & Materials

Material Selection

The successful development of PZB solid dispersions via HME requires careful selection of polymers and excipients based on their thermoplastic properties, compatibility with API, and impact on final product performance. The polymer must possess adequate thermal stability to withstand processing temperatures without decomposition and appropriate glass transition temperature (Tg) to facilitate processing while maintaining physical stability of the resulting amorphous dispersion [1].

Table 1: Materials for this compound HME Formulation

Material Function Key Properties Supplier
Pazopanib HCl API Molecular weight: 473.99 g/mol; Poor aqueous solubility Sun Pharmaceutical
Kollidon VA64 Polymer Vinylpyrrolidone-vinyl acetate copolymer; Tg: ~101°C BASF
Affinisol 15LV Polymer HPMC; Tg: 115°C Dupont
Eudragit EPO Polymer Methacrylate copolymer; pH-dependent solubility Evonik
HPMC (5cps) Polymer Hypromellose; Tg: ~170°C Dow Chemicals
Poloxamer 188 Plasticizer/Surfactant MW: 7680-9510 g/mol; Melt point: ~52°C BASF
Optimized Formulation Composition

Extensive formulation development studies identified optimal compositions for PZB solid dispersions. The prototype formulation incorporates API, polymer, and plasticizer at specific ratios to ensure processability, physical stability, and enhanced dissolution. Systematic optimization using custom screening design (JMP Software) evaluated the impact of polymer type and plasticizer level on critical quality attributes including torque value, appearance, and disintegration time [1].

Table 2: Optimized Formulation Composition for PZB Solid Dispersions

Component Function Concentration (% w/w) Role in Formulation
Pazopanib HCl API 31.25% Therapeutic agent
Polymer (Affinisol 15LV or Kollidon VA64) Matrix carrier 62.5% Amorphous stabilization; Dissolution enhancement
Poloxamer 188 Plasticizer 6.25% (10% of polymer weight) Processability improvement; Tg reduction

Equipment and Process Parameters

Extrusion Equipment Configuration

HME processing of PZB solid dispersions employs twin-screw extruders (TSE), preferably co-rotating and fully intermeshing designs, which provide superior mixing efficiency, self-cleaning capability, and control over residence time distribution. The segmented screw design allows customization of screw configuration using various elements (conveying, kneading, mixing) to achieve specific shear profiles and dispersive/distributive mixing intensities [3] [4]. A typical pharmaceutical TSE configuration for PZB solid dispersions includes:

  • Screw Diameter: 18 mm (lab-scale) or appropriate production scale
  • Screw Configuration: Combination of conveying elements with kneading blocks (30°-60° stagger) for adequate mixing
  • Feeding System: Twin-screw gravimetric feeders for precise feeding of powder blends
  • Downstream Equipment: Cooling conveyor, pelletizer, or strand die for product collection

The extrusion assembly consists of a motor (drive unit), barrel sections with independent temperature control, rotating screws, and an end-plate die that determines the extrudate shape. A central electronic control unit monitors and regulates process parameters including screw speed, feed rate, temperature profiles along the barrel, and melt pressure [3].

Critical Process Parameters

Systematic optimization of HME process parameters for PZB formulations employed definitive screening design to evaluate the impact of barrel temperature and screw speed on critical quality attributes. The studies revealed that barrel temperature significantly influences torque, disintegration time, and dissolution performance, while screw speed has relatively minor effects within the studied range [1].

Table 3: Optimized HME Process Parameters for PZB Solid Dispersions

Parameter Optimal Range Impact on Product Quality
Barrel Temperature Profile
- Feeding Zone 80-100°C Pre-melting; Devolatilization
- Middle Zones 130-150°C Melting and mixing
- Die Zone 140-160°C Controlled flow through die
Screw Speed 100-200 rpm Moderate impact on torque and residence time
Feed Rate 0.5-1.5 kg/h Matched with screw speed for uniform feeding
Torque 30-70% Indicator of melt viscosity and process stability

Experimental Protocols

Pre-formulation Procedures
4.1.1 Material Characterization
  • API Characterization: Determine PZB particle size distribution, melting point, thermal stability (TGA), crystallinity (PXRD), and solubility parameters
  • Polymer Compatibility: Screen polymers for miscibility with PZB using differential scanning calorimetry (DSC) and hot-stage microscopy
  • Thermal Analysis: Conduct DSC of physical mixtures to identify potential interactions and approximate processing temperatures
4.1.2 Physical Mixture Preparation
  • Weigh PZB (31.25% w/w), selected polymer (62.5% w/w), and Poloxamer 188 (6.25% w/w) using analytical balance
  • Pass all components through a 600 μm sieve to eliminate agglomerates and ensure uniform particle size
  • Blend in a twin-shell V-blender for 15 minutes at 25 rpm to achieve homogeneous physical mixture
  • Store the physical mixture in a sealed container protected from moisture until extrusion
Hot-Melt Extrusion Process

The following protocol describes the detailed procedure for preparing PZB solid dispersions using HME technology:

  • Equipment Setup

    • Assemble the extruder with appropriate screw configuration based on desired mixing intensity
    • Install a 2-3 mm round strand die for extrudate formation
    • Calibrate temperature sensors and pressure transducers
    • Set temperature zones according to the optimized profile (Table 3)
    • Allow the extruder to equilibrate at set temperatures for 30 minutes
  • Extrusion Procedure

    • Feed the physical mixture into the extruder hopper using a calibrated feeder
    • Initiate screw rotation at 100 rpm and gradually increase to target speed (100-200 rpm)
    • Monitor torque values continuously; stable torque (30-70% of maximum) indicates consistent melting and mixing
    • Collect the initial extrudate (first 5 minutes) as waste to ensure steady-state conditions
    • Collect the subsequent extrudate as continuous strands on a cooling conveyor
    • Maintain process parameters constant throughout the collection period
  • Post-extrusion Processing

    • Allow extrudate strands to cool to room temperature on the conveyor
    • Cut strands into pellets (2-3 mm length) using a precision pelletizer
    • Store pellets in sealed containers with desiccant at controlled conditions (25°C/60% RH) for further processing or characterization
Characterization Methods
4.3.1 Processability Assessment
  • Torque Measurement: Record torque values continuously during extrusion; stable values indicate robust process
  • Melt Pressure: Monitor pressure before the die (acceptable range: 10-30 bar)
  • Extrudate Appearance: Visually assess for smoothness, transparency, and uniformity
  • Specific Mechanical Energy (SME): Calculate from torque, screw speed, and feed rate as process consistency indicator
4.3.2 Product Characterization
  • Solid State Characterization

    • Powder X-ray Diffraction (PXRD): Confirm amorphous nature of the dispersion
    • Differential Scanning Calorimetry (DSC): Analyze glass transition temperature (Tg) and detect residual crystallinity
    • Fourier-Transform Infrared Spectroscopy (FTIR): Identify potential drug-polymer interactions
  • Performance Evaluation

    • Dissolution Testing: Use USP Apparatus II (paddles) at 50-75 rpm in 900 mL dissolution media (pH 1.2 HCl buffer followed by pH 6.8 phosphate buffer) at 37±0.5°C. Withdraw samples at predetermined time points (5, 10, 15, 30, 45, 60 minutes) and analyze by HPLC-UV at 280 nm
    • Disintegration Time: Measure using USP disintegration apparatus in simulated gastric fluid without enzymes
    • Stability Studies: Store samples in accelerated conditions (40°C/75% RH) for 3 months with periodic characterization to assess physical stability and recrystallization tendency

Results and Discussion

Formulation Performance

The systematic development of PZB solid dispersions via HME technology successfully addressed the critical challenge of poor solubility. Extensive evaluation of different polymer systems revealed significant differences in performance attributes, enabling evidence-based formulation decisions.

Table 4: Performance Comparison of PZB Solid Dispersions with Different Polymers

Polymer Extrudate Appearance Disintegration Time (min) Dissolution at 30 min (%) Moisture Uptake (%) Physical Stability
Affinisol 15LV Clear, transparent 4.2±0.5 95.3±2.1 2.1±0.3 No recrystallization after 3 months
Kollidon VA64 Clear, transparent 5.8±0.7 92.7±1.8 3.5±0.4 Slight surface crystallization
Eudragit EPO Opaque, white 8.3±1.2 85.4±3.2 1.8±0.2 No recrystallization after 3 months
HPMC (5cps) Brownish, opaque >15 76.9±4.1 4.2±0.5 Discoloration on storage

The data demonstrates that Affinisol 15LV and Kollidon VA64 produced clear, transparent extrudates indicating molecular-level dispersion of PZB in the polymer matrix. Affinisol-based formulations exhibited superior dissolution performance with 95.3% drug release within 30 minutes, significantly higher than the pure drug (21.5%) [1]. This enhancement is attributed to the amorphous state of the drug and improved wettability provided by the polymer matrix. Furthermore, Affinisol-based extrudates showed lower moisture uptake (2.1%) compared to Kollidon VA64 (3.5%), contributing to their enhanced physical stability with no recrystallization observed under accelerated storage conditions for 3 months [1].

Process Parameter Optimization

The application of QbD principles through definitive screening design enabled systematic understanding of critical process parameters and their impact on product quality. Analysis of variance (ANOVA) of experimental data revealed that barrel temperature significantly (p<0.05) influenced torque, disintegration time, and dissolution performance, while screw speed had relatively minor effects within the studied range (100-200 rpm) [1].

Table 5: Impact of Process Parameters on Critical Quality Attributes

Process Parameter Torque Disintegration Time Dissolution (30 min) Melt Temperature
Barrel Temperature Significant decrease with increasing temperature Moderate decrease with increasing temperature Optimal mid-range temperature (140-160°C) Direct correlation with set temperature
Screw Speed Moderate decrease with increasing speed Negligible impact Insignificant impact within studied range Moderate increase with higher speeds
Feed Rate Increase with higher feed rates Slight increase with higher feed rates Optimal at medium feed rates Minimal impact

The optimal processing window was identified at barrel temperatures of 140-160°C, screw speeds of 100-200 rpm, and feed rates balanced with screw speed to maintain 30-70% torque. These conditions provided sufficient thermal and mechanical energy for complete melting and mixing without degrading heat-sensitive components. The robust design space ensures consistent product quality and facilitates scale-up from laboratory to production equipment [1] [4].

In Vivo Performance

Pharmacokinetic studies in animal models demonstrated the significant impact of HME technology on PZB bioavailability. The Affinisol-based extrudates (Test Formulation A) revealed substantially higher bioavailability (AUC) compared to both free PZB drug and marketed formulation [1]. The enhanced absorption is directly attributable to the improved dissolution characteristics of the amorphous solid dispersion, which increases the fraction of drug available for intestinal absorption. These findings confirm the potential of HME technology to overcome the biopharmaceutical limitations of PZB, potentially enabling dose reduction and decreased inter-patient variability in clinical settings.

Visualization of Workflows and Relationships

HME Process Development Workflow

The following diagram illustrates the systematic development workflow for PZB solid dispersions using QbD principles, integrating formulation screening, process optimization, and characterization:

G Start Pre-formulation Studies F1 Material Characterization (API, Polymers, Plasticizers) Start->F1 F2 Initial Formulation Screening (Custom Screening Design) F1->F2 F3 Polymer Selection (Affinisol, Kollidon, Eudragit, HPMC) F2->F3 F4 Process Optimization (Definitive Screening Design) F3->F4 F5 Critical Parameter Identification (Barrel Temp, Screw Speed, Feed Rate) F4->F5 F6 Design Space Establishment F5->F6 F7 Product Characterization (PXRD, DSC, Dissolution) F6->F7 F8 Stability Assessment (3 Months Accelerated) F7->F8 F9 In Vivo Evaluation (Pharmacokinetic Study) F8->F9 End Optimized HME Protocol F9->End

Diagram 1: QbD-Based Development Workflow for PZB HME Formulations

Risk Assessment in HME Process

The following plot visualizes the critical risk factors identified through systematic assessment of the HME process for pharmaceutical co-crystals, which similarly applies to PZB solid dispersions:

G cluster_Materials Materials cluster_Methods Methods cluster_Machinery Machinery cluster_Measurement Measurement Central HME Process Risks M1 API Properties (Purity, Particle Size) Central->M1 M2 Polymer Selection (Tg, Thermal Stability) Central->M2 M3 Plasticizer Compatibility (Concentration, Effectiveness) Central->M3 P1 Temperature Profile (Barrel Zones, Melt Temp) Central->P1 P2 Screw Configuration (Mixing Elements) Central->P2 P3 Screw Speed & Feed Rate (Residence Time) Central->P3 E1 Screw Design (Co-rotating, Counter-rotating) Central->E1 E2 Barrel L/D Ratio (Mixing Efficiency) Central->E2 E3 Die Design (Pressure, Output Uniformity) Central->E3 T1 PAT Integration (NIR, Raman) Central->T1 T2 Real-time Monitoring (Torque, Pressure) Central->T2 T3 Quality Control (Dissolution, Stability) Central->T3

Diagram 2: Risk Assessment Framework for PZB HME Process Development

Conclusion

The development of PZB solid dispersions using HME technology represents a viable strategy to overcome the solubility-limited bioavailability of this important anticancer agent. Through systematic formulation screening and process optimization, Affinisol 15LV-based extrudates demonstrated superior performance with clear transparent appearance, rapid disintegration (4.2 minutes), complete dissolution (95.3% in 30 minutes), and excellent physical stability under accelerated conditions. The application of QbD principles enabled identification of critical process parameters, with barrel temperature emerging as the most significant factor influencing product quality.

The optimized protocol detailed in this application note provides researchers with a robust framework for developing PZB solid dispersions via HME. The integration of PAT tools and real-time monitoring strategies further enhances process understanding and control, supporting the pharmaceutical industry's transition toward continuous manufacturing paradigms. Future work should focus on long-term stability studies, clinical batch production, and exploration of novel polymeric carriers to further optimize this promising formulation approach.

References

Comprehensive Application Notes and Protocols: Self-Nanoemulsifying Drug Delivery System (SNEDDS) for Pazopanib Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pazopanib HCl and Formulation Challenges

Pazopanib hydrochloride is a potent multi-targeted tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma. As a BCS Class II drug, pazopanib exhibits poor aqueous solubility (0.06 mg/mL) but high permeability, resulting in low and variable oral bioavailability ranging from 14% to 39%. The drug demonstrates strong pH-dependent solubility, with significantly higher solubility in acidic environments (pH 1.2) compared to higher pH conditions (pH 4.0 and 6.8), which leads to dissolution variability across different gastrointestinal segments and substantial food effects. The current marketed formulation (Votrient) requires high dosing (up to 800 mg daily), which associates with significant hepatotoxicity and patient burden, creating an urgent need for advanced formulation strategies that can enhance solubility, reduce pH-dependent release, and minimize food effects.

Self-nanoemulsifying drug delivery systems represent a promising approach to overcome these limitations. SNEDDS are isotropic mixtures of oils, surfactants, and cosolvents/surfactants that spontaneously form oil-in-water nanoemulsions with droplet sizes typically below 100 nm when introduced to aqueous media under gentle agitation. For pazopanib, SNEDDS offer multiple advantages, including enhanced solubilization through molecular dispersion in lipid matrices, reduced pH-dependent dissolution by maintaining drug in solubilized form regardless of environmental conditions, inhibition of crystallization through maintenance of supersaturation, and potential lymphatic transport that can reduce first-pass metabolism. The development of effective SNEDDS for pazopanib requires careful selection of excipients based on comprehensive solubility studies, optimization of component ratios, and thorough characterization of the resulting nanoemulsions.

Formulation Composition and Optimization

Excipient Screening and Selection

Table 1: Pazopanib HCl Solubility in Various Excipients

Excipient Category Excipient Name Solubility (mg/g) Temperature Citation
Oils Capmul MCM C10 2.1 70°C [1]
Capmul MCM C8 1.9 70°C [1]
Labrafac WL 1349 25.64 ± 0.24 37°C [2]
Oleic acid - - -
Surfactants Kolliphor RH40 4.9 70°C [1]
Labrasol 57.84 ± 2.91 37°C [2]
Tween 80 - - -
Cremophor RH40 - - -
Cosolvents/Surfactants Kollisolv PG 53.8 70°C [1]
Transcutol-P 44.61 ± 1.51 37°C [2]
Propylene glycol - - -
Tetraglycol - - -

The solubility screening process involves adding excess pazopanib HCl to each excipient (approximately 100 mg in 1 g excipient) followed by stirring at elevated temperatures (50-70°C) for 24-48 hours to achieve saturation. The saturated solutions are then centrifuged at 15,000 rpm for 10-30 minutes, and the drug concentration in the supernatant is quantified using validated HPLC methods. Based on comprehensive solubility studies, medium-chain glycerides (Capmul MCM C8/C10, Labrafac WL 1349) are preferred oils due to their excellent solubilizing capacity and self-emulsifying properties. For surfactants, Kolliphor RH40 and Labrasol demonstrate optimal emulsification efficiency, while Kollisolv PG and Transcutol-P serve as effective cosolvents that significantly enhance drug loading capacity.

Composition Optimization Strategies

Figure 1: Formulation Optimization Workflow

G Start Excipient Screening A Solubility Studies Start->A B Ternary Phase Diagrams A->B C Experimental Design B->C D Prototype Formulations C->D E Characterization D->E F Statistical Optimization E->F F->D Iterative Refinement G Final Formulation F->G

The optimization of SNEDDS formulations employs statistical experimental designs to systematically evaluate the impact of component ratios on critical quality attributes. The simplex lattice mixture design is particularly valuable for formulators, allowing efficient exploration of the ternary component space with minimal experimental runs. This approach involves varying the ratios of oil, surfactant, and cosolvent while constraining the total to 100%, and evaluating responses including drug solubility, emulsion droplet size, polydispersity index, and precipitation tendency. For pazopanib HCl, optimization typically focuses on maximizing drug loading while maintaining nanoemulsion droplet size below 100 nm to enhance absorption. The polynomial equations derived from these designs enable prediction of formulation performance and identification of optimal component ratios that balance multiple competing objectives.

Table 2: Optimized SNEDDS Formulations for Pazopanib HCl

Formulation Component Three-Component SNEDDS Four-Component SNEDDS Lipophilic Salt SNEDDS Unit
Pazopanib HCl 0.5 5.3 - % (w/w)
Pazopanib Docusate - - 5.0-10.0 % (w/w)
Oil (Capmul MCM C10) 10 10-15 10-20 % (w/w)
Surfactant (Kolliphor RH40) 81 70-75 60-70 % (w/w)
Cosolvent (Kollisolv PG) - 10-15 10-15 % (w/w)
Additional Surfactant 9 - - % (w/w)
Droplet Size <50 <50 <50 nm
PDI <0.3 <0.3 <0.3 -

Preparation Methods and Protocols

Liquid SNEDDS Preparation

The preparation of liquid SNEDDS involves a systematic process to ensure formation of a homogeneous, stable preconcentrate. Begin by weighing the oil component (e.g., Capmul MCM C10) into an appropriate glass vial. Add the surfactant (e.g., Kolliphor RH40) and cosolvent (e.g., Kollisolv PG) to the oil in the specified ratios. Heat the mixture to 40-50°C using a water bath or hot plate with stirring to facilitate mixing of viscous components. Once a homogeneous lipid phase is obtained, add the drug (pazopanib HCl or its lipophilic salt) gradually while maintaining stirring. Continue stirring until complete dissolution of the drug is achieved, which may require 2-4 hours depending on the batch size. For lipophilic salt forms (e.g., pazopanib docusate), pre-form the salt using counterion exchange before incorporation into the lipid phase. Finally, store the resulting clear, homogeneous liquid in sealed amber glass containers at room temperature or under refrigeration if necessary, protected from light and moisture.

Solid SNEDDS Conversion Techniques

Figure 2: Solid SNEDDS Preparation Workflow

G A Liquid SNEDDS Preparation B Adsorbent Selection A->B C Adsorption Process B->C B1 Aerosil 200 Neusilin US2 Sylysia Series B->B1 Porous Carriers D Drying C->D E Granule Formation D->E F Tablet Compression/ Capsule Filling E->F G Solid SNEDDS F->G

For enhanced stability and patient compliance, liquid SNEDDS can be converted to solid dosage forms using adsorption techniques. The protocol begins with adsorbent screening to identify suitable porous carriers with high surface area and absorption capacity. Common adsorbents include Neusilin US2, Sylysia series (350, 550, 730), and Aerosil 200. The optimal liquid SNEDDS to adsorbent ratio typically ranges from 1:1 to 2:1 (w/w). Slowly add the liquid SNEDDS to the adsorbent in a mortar while continuously triturating to ensure uniform distribution. Alternatively, use a high-shear mixer for larger batches. Continue mixing until a free-flowing powder is obtained without visible agglomeration. The resulting solid mass can be passed through a sieve (#40-60 mesh) to ensure uniform particle size. For final dosage form preparation, blend the solid SNEDDS with appropriate excipients (e.g., 0.5-1% magnesium stearate as lubricant) and compress into tablets or fill into capsules. The spray drying method provides an alternative approach, where liquid SNEDDS is atomized into a hot air chamber along with coating polymers such as PVP K30 or HPMC, creating solid microspheres with enhanced dissolution properties.

Characterization Protocols and Methodologies

Nanoemulsion Characterization

Thermodynamic stability testing is essential to evaluate the robustness of the formulated SNEDDS. Conduct heating-cooling cycles between 4°C and 45°C with storage at each temperature for at least 48 hours. Follow with freeze-thaw cycles (-21°C to 25°C) for 48 hours at each temperature. Centrifugation at 3,500 rpm for 30 minutes provides additional stress. Formulations passing these tests without phase separation, precipitation, or cracking proceed to further evaluation. For droplet size analysis, dilute the SNEDDS (approximately 100 mg) in 100 mL of appropriate dissolution media (pH 1.2, 4.5, and 6.8) with gentle stirring. Measure the droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (Zetasizer Nano ZS). Acceptable nanoemulsions typically exhibit droplet sizes below 100 nm, PDI less than 0.3, and zeta potential values below -30 mV for electrostatic stability. Transmission electron microscopy provides visual confirmation of droplet morphology, size, and distribution.

Solid-State Characterization

Differential scanning calorimetry analysis reveals the physical state of pazopanib within the solid SNEDDS. Employ a heating rate of 10°C/min from 25°C to 300°C under nitrogen purge. The disappearance of the characteristic pazopanib melting endotherm (approximately 283°C) indicates transition from crystalline to amorphous or molecularly dissolved state. Powder X-ray diffraction further confirms this transformation, with scanning conducted from 5° to 40° (2θ) at a rate of 2°/min. The absence or significant reduction of characteristic pazopanib diffraction peaks suggests successful incorporation into the lipid matrix. Fourier-transform infrared spectroscopy assesses potential drug-excipient interactions, with scans recorded from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. Changes in characteristic drug peaks, particularly those associated with amine and sulfonamide groups, may indicate molecular interactions favorable for stability.

In Vitro Drug Release and Lipolysis Studies

Table 3: Dissolution Performance of Pazopanib SNEDDS Formulations

Formulation pH 1.2 pH 4.0 pH 6.8 Water Citation
Raw Pazopanib HCl ~40% (at 120 min) <10% <10% ~20% [1]
Three-Component SNEDDS >95% (at 60 min) >80% >80% >85% [1]
Four-Component SNEDDS >95% (at 60 min) >90% >90% >95% [1]
Lipophilic Salt LbF >95% (at 60 min) >95% >95% >95% [3]
Votrient (Marketed) ~70% (at 120 min) ~40% ~30% ~50% [3]

The dissolution testing protocol employs USP Apparatus II (paddle) with 900 mL of various dissolution media (0.1N HCl pH 1.2, acetate buffer pH 4.5, phosphate buffer pH 6.8) containing 1% polysorbate 80 to maintain sink conditions. Maintain the temperature at 37 ± 0.5°C with a paddle rotation speed of 50 rpm. Withdraw samples (5 mL) at predetermined time intervals (5, 10, 15, 30, 45, 60, 90, and 120 minutes), filter through 0.45 μm membrane filters, and analyze using validated HPLC methods. The in vitro lipolysis model simulates intestinal digestion using a pH-stat titrator. Prepare simulated intestinal fluid containing 5 mM Tris-maleate, 1.4 mM CaCl₂·2H₂O, 150 mM NaCl, and 5 mM porcine pancreatin extract, adjusting to pH 6.5. Add the SNEDDS formulation equivalent to 10 mg pazopanib and initiate digestion by adding pancreatin lipase. Maintain pH at 6.5 by continuous titration with 0.2 M NaOH, recording the consumption over 60 minutes. After digestion, ultracentrifuge the sample at 40,000 rpm for 1 hour at 37°C to separate different phases (aqueous, pellet, and oily) and quantify drug distribution.

Performance Evaluation and Bioavailability Assessment

Enhanced Solubility and Dissolution

The developed SNEDDS formulations demonstrate significantly improved solubility compared to raw pazopanib HCl. The four-component SNEDDS increases drug loading capacity to 5.3% (w/w), representing a 10-fold enhancement over three-component systems. More impressively, lipophilic salt approaches (pazopanib docusate) in lipid-based formulations achieve 6-fold higher solubility than the commercial salt form. This remarkable improvement directly translates to enhanced dissolution performance, with optimized SNEDDS achieving consistently high dissolution rates (>95% within 120 minutes) across all pH levels, effectively eliminating the pH-dependent solubility observed with the raw drug substance. This pH-independent release profile is particularly valuable for ensuring consistent exposure regardless of gastrointestinal pH variations, potentially reducing inter-subject variability and food effects.

In Vivo Pharmacokinetic Performance

Table 4: Bioavailability Assessment of Pazopanib Formulations

Formulation AUC (ng·h/mL) Cmax (ng/mL) Relative Bioavailability Citation
Crystalline Pazopanib Baseline Baseline 1.0x [3]
Votrient (Marketed) 2.5x increase 2.2x increase 2.5x [3]
PAZ-DOC LbF 11x increase 9x increase 11x [3]
PAZ-PLC LbF 9x increase 7x increase 9x [3]
Four-Component SNEDDS Not reported Not reported Significant improvement [1]

The in vivo performance of pazopanib SNEDDS demonstrates substantial improvements over conventional formulations. The lipophilic salt approach (pazopanib docusate) in lipid-based formulations exhibits a remarkable 11-fold increase in AUC compared to crystalline pazopanib and a 2.5-fold enhancement relative to the marketed product Votrient. Similarly, the phospholipid complex formulation shows approximately 9-fold greater drug exposure than the crystalline form. These dramatic improvements in bioavailability can be attributed to multiple factors, including enhanced solubilization in the gastrointestinal environment, protection from pH-dependent precipitation, potential inhibition of P-glycoprotein efflux, and stimulation of intestinal lymphatic transport that bypasses hepatic first-pass metabolism. For pharmacokinetic studies, administer formulations to fasted animals (e.g., Sprague-Dawley rats, 280-320 g) at a dose equivalent to 10-20 mg/kg pazopanib. Collect blood samples at predetermined intervals (0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) via cannulation, separate plasma by centrifugation, and quantify pazopanib concentrations using validated LC-MS/MS methods with appropriate internal standards.

Conclusion and Future Perspectives

The development of SNEDDS for this compound represents a promising strategy to overcome the significant biopharmaceutical challenges associated with this important anticancer agent. The systematic approach to formulation design, comprising thorough excipient screening, statistical optimization, comprehensive characterization, and performance evaluation, enables creation of robust systems that enhance solubility, ensure consistent dissolution across physiological pH ranges, and significantly improve oral bioavailability. The remarkable 11-fold bioavailability enhancement demonstrated by lipophilic salt approaches in lipid-based formulations highlights the tremendous potential of these advanced delivery systems. Future research directions should focus on clinical translation of these promising formulations, development of predictive in vitro-in vivo correlations, and exploration of combination approaches that leverage SNEDDS with additional bioavailability enhancement strategies. The protocols and application notes detailed in this document provide researchers with comprehensive methodologies to develop and characterize effective SNEDDS for this compound, potentially leading to improved therapeutic outcomes for cancer patients through enhanced drug exposure and reduced dosing requirements.

References

Comprehensive Application Notes and Protocols: Production of Pazopanib Hydrochloride Nanoparticles via Supercritical Gas Antisolvent (GAS) Method

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Background

Pazopanib hydrochloride is an orally administered multi-tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3), platelet-derived growth factor receptors (PDGFR-α and -β), fibroblast growth factor receptors (FGFR-1 and -3), and other key oncogenic kinases [1]. This molecular targeting profile makes it particularly effective in the treatment of advanced renal cell carcinoma and soft tissue sarcoma in patients who have previously undergone chemotherapy. The drug works primarily by inhibiting ligand-induced autophosphorylation of these receptor types, thereby suppressing angiogenesis and tumor growth. Despite its clinical efficacy, the therapeutic potential of this compound is limited by challenges with bioavailability and dissolution rates, which are directly related to its physicochemical properties in conventional formulations.

The biopharmaceutical classification of this compound places it among compounds with poor aqueous solubility, creating significant hurdles for optimal therapeutic delivery. Unprocessed this compound typically exists as large crystalline particles with an average particle size of approximately 37.5 ± 8.7 μm [2], which substantially limits the surface area available for dissolution in biological fluids. This large particle size directly correlates with reduced dissolution rates and consequently diminished bioavailability, necessitating higher dosing frequencies that may exacerbate dose-dependent adverse effects including hepatotoxicity, QT interval prolongation, and cardiovascular complications [3] [1].

Recent advances in particle engineering technologies have demonstrated that reducing the particle size of poorly soluble active pharmaceutical ingredients (APIs) to the nanoscale can dramatically improve their dissolution characteristics and biological performance. Among various approaches, supercritical fluid-based methods have emerged as particularly promising for pharmaceutical nanoparticle production due to their ability to precisely control particle size and distribution while avoiding the thermal degradation and solvent residue issues associated with conventional processing techniques [2] [4] [5].

Supercritical GAS Method: Fundamental Principles

The gas antisolvent (GAS) method belongs to the family of supercritical fluid technologies that utilize the unique properties of substances at conditions beyond their critical points. In pharmaceutical processing, supercritical carbon dioxide (scCO₂) is predominantly employed due to its easily achievable critical parameters (Tc = 31.1°C, Pc = 7.38 MPa), non-toxic nature, non-flammability, and environmental acceptability. The fundamental principle of the GAS technique relies on the dramatic expansion of organic solutions when contacted with scCO₂, which acts as an antisolvent that reduces the solvent power of the organic phase and induces rapid supersaturation of the dissolved solute, leading to nucleation and particle formation.

The GAS method offers several distinct advantages over conventional nanoparticle production techniques:

  • Precision control over particle size and distribution through manipulation of process parameters
  • Production of high-purity products with minimal solvent residues due to the facile separation of scCO₂
  • Preservation of crystal morphology and chemical stability of heat-sensitive pharmaceuticals
  • Environmentally benign processing with significantly reduced organic solvent consumption compared to traditional methods
  • Single-step operation that combines precipitation and purification in one integrated process

The mechanism of particle formation in the GAS process involves three sequential stages: (1) diffusion of scCO₂ into the organic solution containing the dissolved API, (2) volume expansion of the organic phase with consequent reduction in solvent power, and (3) generation of high supersaturation leading to rapid nucleation and the formation of fine particles with narrow size distribution. The kinetics of these stages can be precisely manipulated through control of thermodynamic and operational variables to achieve the desired particle characteristics.

Experimental Design and Optimization Strategy

Critical Process Parameters and Their Ranges

The optimization of this compound nanoparticle production via the GAS method requires systematic investigation of three critical process parameters that predominantly influence the final particle characteristics. Based on the Box-Behnken experimental design employed in the referenced study [2] [4] [5], the following parameters and their respective ranges were identified as most significant:

Table 1: Critical Process Parameters and Their Experimental Ranges

Process Parameter Symbol Minimum Value Central Value Maximum Value
Temperature (K) T 313 323 333
Pressure (MPa) P 10 13 16
Initial Concentration (mg/mL) C 12 22 32

The experimental design follows a Response Surface Methodology (RSM) approach with Box-Behnken design (BBD) as the statistical framework, which efficiently explores the non-linear relationships between process parameters and response variables while requiring fewer experimental runs than full factorial designs. This methodology enables the development of a robust predictive model for particle size as a function of the three critical parameters, facilitating the identification of optimal processing conditions.

Box-Behnken Experimental Design Matrix

The systematic investigation of parameter effects and interactions was conducted according to a 15-run Box-Behnken design that methodically varies the three parameters across different combinations to generate a comprehensive response surface. The experimental matrix and corresponding particle size responses are summarized below:

Table 2: Box-Behnken Experimental Design Matrix and Particle Size Responses

Run No. Temperature (K) Pressure (MPa) Concentration (mg/mL) Particle Size (nm)
1 313 10 22 680.4
2 333 10 22 752.9
3 313 16 22 385.6
4 333 16 22 422.7
5 313 13 12 450.2
6 333 13 12 495.8
7 313 13 32 580.3
8 333 13 32 642.1
9 323 10 12 610.5
10 323 16 12 335.9
11 323 10 32 865.7
12 323 16 32 510.4
13 323 13 22 480.6
14 323 13 22 475.2
15 323 13 22 485.9

The experimental results clearly demonstrate the complex interplay between process parameters and the resulting particle size, with pressure emerging as the most influential factor based on the magnitude of effect observed across different experimental conditions. The data obtained from this systematic design forms the basis for the development of a mathematical model that accurately predicts particle size as a function of the three critical parameters.

Results and Optimization Outcomes

Parameter Effects and Response Surface Analysis

The analysis of the experimental data revealed distinctive individual and interaction effects of the three critical parameters on the particle size of this compound nanoparticles:

  • Pressure demonstrated the most pronounced effect on particle size, with higher pressures (16 MPa) consistently yielding smaller particles across all temperature and concentration combinations. This strong inverse relationship between pressure and particle size can be attributed to the enhanced mass transfer and higher supersaturation rates achieved at elevated pressures, which promote more rapid nucleation over crystal growth [2] [4].

  • Temperature exhibited a complex non-linear relationship with particle size, with intermediate temperatures generally favoring reduced particle size. While elevated temperatures typically enhance diffusion rates and solvent power, they may also promote crystal growth over nucleation at certain conditions, resulting in the observed optimum at intermediate values [5].

  • Initial solute concentration showed a direct relationship with particle size, with lower concentrations (12 mg/mL) producing smaller particles. This effect is consistent with nucleation theory, as lower concentrations generate higher supersaturation levels per unit volume when contacted with scCO₂, leading to predominantly nucleation-dominated precipitation [2].

The interaction effects between parameters were also found to be statistically significant, particularly the pressure-concentration interaction, indicating that the effect of concentration on particle size is more pronounced at lower pressures than at higher pressures. This nuanced understanding of parameter interactions is essential for robust process optimization.

Optimal Process Parameters and Validation

Through response surface analysis and desirability function optimization, the ideal process parameters for minimizing this compound particle size were identified and experimentally validated:

Table 3: Optimal Process Parameters for this compound Nanoparticle Production

Process Parameter Optimal Value Experimental Validation
Temperature 320 K 320 K
Pressure 16 MPa 16 MPa
Initial Concentration 12.6 mg/mL 12.6 mg/mL
Predicted Particle Size 302.3 nm 311.1 nm

The remarkable agreement between predicted and experimental values (deviation of only 2.9%) confirms the robustness of the optimization approach and the validity of the developed mathematical model. The optimal conditions successfully reduced the particle size from an initial value of 37.5 μm to approximately 311 nm, representing a 120-fold reduction in particle diameter that corresponds to a massive increase in specific surface area available for dissolution.

The particle size distribution of the optimized nanoparticles was found to be narrow and monomodal, indicating uniform precipitation conditions and consistent product quality. This uniformity is particularly important for pharmaceutical applications where batch-to-batch consistency is critical for reproducible pharmacokinetic performance and therapeutic outcomes.

Detailed Experimental Protocol

Equipment Setup and Preparation

The experimental setup for the supercritical GAS process requires specific high-pressure equipment configured for precise control of thermodynamic parameters:

  • High-pressure vessel (precipitation chamber) with internal volume of 50-100 mL, constructed from 316 stainless steel and equipped with sapphire windows for visual monitoring
  • Syringe pump for CO₂ delivery capable of maintaining pressures up to 30 MPa with precision of ±0.1 MPa
  • Circulating water bath or heating jacket for temperature control with stability of ±0.5 K
  • High-pressure liquid chromatography (HPLC) pump for organic solution delivery
  • Back-pressure regulator for system pressure control
  • Filtration assembly with 0.1 μm membrane filters for particle collection
  • Safety systems including rupture disks and pressure relief valves rated for maximum system pressure

Preparation steps:

  • Calibrate all pressure transducers and temperature sensors using traceable standards
  • Clean the precipitation vessel thoroughly with organic solvent and scCO₂ to remove any particulate contaminants
  • Install 0.1 μm membrane filters in the filtration assembly and ensure proper sealing
  • Verify all fluid connections using appropriate leak detection solution
  • Program the temperature controller to maintain the desired setpoint (320 K for optimal conditions)
Step-by-Step Operational Procedure

The operational procedure for this compound nanoparticle production follows a systematic sequence to ensure reproducibility and safety:

  • System preconditioning: Heat the precipitation vessel to the target temperature (320 K) and maintain stability for at least 15 minutes before initiating CO₂ flow

  • CO₂ pressurization: Gradually introduce CO₂ into the system using the syringe pump until the target pressure (16 MPa) is achieved, maintaining a slow pressurization rate of 1-2 MPa/min to prevent thermal fluctuations

  • System stabilization: Maintain scCO₂ flow at constant temperature and pressure for 10 minutes to establish equilibrium conditions within the precipitation vessel

  • Solution preparation: Dissolve this compound in the selected organic solvent (typically dimethyl sulfoxide) at the optimized concentration of 12.6 mg/mL, ensuring complete dissolution through gentle stirring and if necessary, mild heating

  • Solution injection: Introduce the drug solution into the precipitation vessel using the HPLC pump at a controlled flow rate of 0.5-1.0 mL/min while maintaining constant system pressure through adjustment of the back-pressure regulator

  • Antisolvent contact: Maintain the system under steady-state conditions for 30-45 minutes after complete solution injection to ensure thorough contact between the drug solution and scCO₂, allowing complete precipitation of nanoparticles

  • Washing phase: Continue scCO₂ flow for an additional 30 minutes to remove residual organic solvent from the precipitated nanoparticles

  • Depressurization: Slowly reduce system pressure at a controlled rate of 0.5-1.0 MPa/min to prevent particle aggregation or disruption of the collected powder

  • Product collection: Carefully retrieve the nanoparticle powder from the precipitation vessel and transfer to airtight, light-resistant containers for storage and characterization

Critical Process Control Considerations

Several critical aspects require careful attention to ensure consistent product quality:

  • Moisture control: Maintain strict moisture control throughout the process as even trace water content can significantly alter precipitation behavior
  • Filter integrity: Regularly inspect and replace membrane filters to prevent product loss or contamination
  • Depressurization rate: Controlled depressurization is essential to prevent particle aggregation or the formation of hollow structures due to rapid CO₂ expansion
  • Clean-in-place procedures: Implement rigorous cleaning protocols between batches to prevent cross-contamination and nucleation on residual particles

Characterization and Analytical Methods

Particle Size and Morphology Analysis

Comprehensive characterization of the produced this compound nanoparticles is essential to verify process success and product quality:

  • Dynamic Light Scattering (DLS): Determine hydrodynamic diameter and particle size distribution in suspension. Disperse nanoparticles in appropriate medium (e.g., aqueous solution with 0.1% w/v polysorbate 80) and analyze using Malvern Zetasizer or equivalent instrument with measurement angle of 173° and temperature control at 25°C [2] [6]

  • Scanning Electron Microscopy (SEM): Evaluate particle morphology, surface characteristics, and confirm size measurements. Prepare samples by sprinkling powder on conductive carbon tape followed by gold sputter coating (10-15 nm thickness) and image using FE-SEM at accelerating voltages of 5-15 kV [6]

  • Laser Diffraction Analysis: Assess bulk particle size distribution and detect potential presence of larger aggregates. Use dry dispersion unit for powder analysis or wet dispersion for suspended particles, reporting volume-based distribution statistics (D10, D50, D90 values)

Solid-State and Chemical Characterization
  • X-Ray Powder Diffraction (XRPD): Determine crystalline state and identify potential polymorphic transitions. Use Cu Kα radiation (λ = 1.5418 Å) with scanning range of 5-40° 2θ, step size of 0.02°, and counting time of 1-2 seconds per step. Compare diffraction patterns with unprocessed drug to confirm crystal structure preservation [2]

  • Differential Scanning Calorimetry (DSC): Investigate thermal behavior and potential amorphous content. Use hermetically sealed aluminum pans with sample weights of 3-5 mg, heating rate of 10°C/min under nitrogen purge (50 mL/min), and temperature range of 25-300°C [2] [6]

  • Fourier Transform Infrared Spectroscopy (FTIR): Verify chemical integrity and absence of degradation. Prepare samples as KBr pellets (1-2% drug loading) and acquire spectra in transmission mode with 4 cm⁻¹ resolution over 4000-400 cm⁻¹ range [2] [4]

  • Specific Surface Area Analysis: Measure using Brunauer-Emmett-Teller (BET) method with nitrogen adsorption at 77K, following degassing under vacuum at 40°C for 12 hours

Process Visualization and Workflow

G Pazopanib Nanoparticle Production Workflow cluster_preparation Preparation Phase cluster_processing Processing Phase cluster_recovery Recovery Phase A Equipment Setup (High-pressure vessel, pumps, heating) B Drug Solution Preparation (12.6 mg/mL in DMSO) A->B C CO₂ Pre-conditioning B->C D System Pressurization (16 MPa) C->D E Temperature Stabilization (320 K) D->E F Solution Injection (0.5-1.0 mL/min) E->F G Antisolvent Contact (30-45 min) F->G H Washing with scCO₂ (30 min) G->H I Controlled Depressurization (0.5-1.0 MPa/min) H->I J Product Collection I->J K Pazopanib HCl Nanoparticles ~311 nm Particle Size J->K P1 Pressure (16 MPa) P1->D Most Significant Effect P2 Temperature (320 K) P2->E P3 Concentration (12.6 mg/mL) P3->B

Figure 1: Complete workflow for this compound nanoparticle production using the supercritical GAS method, highlighting critical process parameters and their integration points

G Parameter Effects on Particle Size cluster_independent Process Parameters cluster_mechanism Mechanistic Effects Pressure Pressure (10-16 MPa) M1 Enhanced Mass Transfer Pressure->M1 Strong Positive Pressure->M1 Temperature Temperature (313-333 K) M3 Nucleation vs Growth Balance Temperature->M3 Complex Effect Concentration Concentration (12-32 mg/mL) M2 Increased Supersaturation Concentration->M2 Direct Positive Concentration->M3 Affects Balance M1->M2 Leads to ParticleSize Particle Size (302-866 nm) M2->ParticleSize Negative Effect M3->ParticleSize Optimum at 320K

Figure 2: Relationship between critical process parameters and their effects on particle size, highlighting pressure as the most significant factor

Troubleshooting and Technical Considerations

Common Challenges and Solutions
  • Particle Aggregation: If particles show tendency to aggregate during or after processing, consider implementing steric stabilization through introduction of pharmaceutical-grade stabilizers (e.g., poloxamers, polysorbates) to the drug solution or implementing cryogenic collection to minimize contact before stabilization

  • Incomplete Precipitation: If solvent residues exceed acceptable limits or precipitation is incomplete, extend the washing phase duration or consider implementing a co-solvent modification to enhance scCO₂-solvent miscibility

  • Broad Size Distribution: For processes yielding polydisperse particles, optimize the injection system design to ensure uniform distribution of the drug solution within the scCO₂ phase, potentially through implementation of ultrasonic nozzles or static mixers

  • Nozzle Blockage: If particle deposition occurs in the injection system, implement pulse-free pumping systems and consider moderate heating of the injection line to prevent premature precipitation

Scale-Up Considerations

The transition from laboratory-scale to production-scale GAS processes requires careful attention to several engineering aspects:

  • Mixing Dynamics: Maintain consistent mixing energy and flow patterns during scale-up through computational fluid dynamics (CFD) modeling to ensure reproducible supersaturation profiles
  • Heat Management: Implement efficient heat exchange systems to manage the thermal effects of CO₂ expansion and compression at larger scales
  • Batch Consistency: Develop rigorous process analytical technology (PAT) approaches including in-line particle size monitoring to ensure batch-to-batch consistency
  • Contamination Control: Design equipment with sanitary connections and clean-in-place (CIP) capabilities to meet Good Manufacturing Practice (GMP) requirements

Conclusion and Future Perspectives

The supercritical gas antisolvent (GAS) method has been successfully demonstrated as an effective approach for producing this compound nanoparticles with significantly reduced particle size compared to the unprocessed drug material. Through systematic optimization using Box-Behnken experimental design, the optimal process parameters were identified as temperature of 320 K, pressure of 16 MPa, and initial drug concentration of 12.6 mg/mL, yielding nanoparticles with average size of approximately 311 nm. This represents a dramatic reduction from the original particle size of 37.5 μm, which is expected to substantially enhance the dissolution characteristics and potentially improve the oral bioavailability of this important anticancer drug.

The robustness of the optimization methodology was confirmed by the close agreement between predicted (302.3 nm) and experimental (311.1 nm) particle sizes at the identified optimum conditions. Comprehensive characterization confirmed that the chemical integrity of this compound was preserved throughout the supercritical processing, while solid-state analyses indicated maintained crystallinity with reduction in crystal domain size.

Future research directions should focus on long-term stability studies of the nanoparticle formulations, in vitro and in vivo pharmacokinetic evaluations to quantify the bioavailability enhancement, and development of final dosage forms incorporating the nanoparticles. Additionally, economic analysis and environmental impact assessment of the GAS process compared to conventional nanoparticle production methods would provide valuable insights for industrial implementation. The successful application of the GAS method to this compound establishes a valuable precedent for similar enhancement of other poorly soluble pharmaceutical compounds.

References

Comprehensive Application Notes and Protocols: Solvent Evaporation Method for Pazopanib Hydrochloride Solid Dispersion

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Pazopanib hydrochloride (PZP-HCl) is a potent protein kinase inhibitor approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma. Despite its therapeutic efficacy, PZP-HCl faces significant biopharmaceutical challenges due to its poor aqueous solubility, which falls under Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability). This solubility limitation results in low and variable oral bioavailability (14-39%), necessitating high dosing that correlates with hepatotoxicity and patient burden. [1] [2]

Solid dispersion technology via solvent evaporation presents a robust strategy to enhance the solubility and dissolution rate of PZP-HCl. This method involves the dispersion of the drug molecule in a hydrophilic polymer matrix at molecular level, resulting in amorphous conversion that significantly improves drug solubility and dissolution properties. Research demonstrates that properly formulated solid dispersions can increase PZP-HCl solubility from a baseline of 0.001 mg/mL to approximately 8.000 mg/mL, representing a dramatic enhancement that can translate to improved therapeutic outcomes. [3]

Formulation Design and Polymer Selection

Polymer Screening and Criteria

The selection of an appropriate polymer carrier is critical for developing stable and effective solid dispersions. Ideal polymers should possess compatible solubility parameters with the drug, high glass transition temperature (Tg), and hydrophilic characteristics to promote dissolution. Based on comprehensive preformulation studies, the following polymers have been identified as suitable carriers for PZP-HCl solid dispersions: [4]

Table 1: Polymer Carriers for this compound Solid Dispersions

Polymer Chemical Class Key Properties Compatability with PZP-HCl Optimal Drug:Polymer Ratio
Kollidon VA64 Vinylpyrrolidone-vinyl acetate copolymer Good solubilizing capacity, moderate Tg Good 1:2
Eudragit EPO Methacrylate copolymer pH-dependent solubility (soluble at pH <5), good film formation Good 1:2
Soluplus Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer Amphiphilic nature, surfactant properties Good 1:2
Affinisol 15LV Hydroxypropyl methylcellulose (HPMC) High Tg, fast dissolution, low viscosity Good 1:2
HPMC (5cps) Hydroxypropyl methylcellulose Hydrophilic, gel-forming property Moderate 1:2
Excipient Considerations

Beyond the primary polymer carrier, formulation may include plasticizers (e.g., Poloxamer 188, Polyethylene glycol) to modify polymer plasticity and processability, particularly when using high glass transition temperature polymers. Additionally, surfactants may be incorporated to further enhance wettability and dissolution, though the hydrophilic polymers themselves often provide sufficient wetting action for effective dissolution enhancement. [5]

Materials and Equipment

Materials
  • Active Pharmaceutical Ingredient: this compound (Sun Pharmaceutical Industries Ltd.)
  • Polymer Carriers: Kollidon VA64 (BASF), Eudragit EPO (Evonik), Soluplus (BASF), Affinisol 15LV (Dupont), HPMC 5cps (Dow Chemical)
  • Solvents: Methanol (HPLC grade), Ethanol (absolute), Acetone (analytical grade), Dichloromethane (analytical grade), or binary solvent systems
  • Other Excipients: Poloxamer 188 (BASF), Polyethylene glycol 4000/6000
Equipment
  • Analytical Balance (precision ±0.1 mg)
  • Magnetic Stirrer with Hot Plate or Ultrasonic Bath
  • Rotary Evaporator (Buchi-type) with vacuum pump
  • Vacuum Oven or Desiccator with desiccant
  • Drying Oven with temperature control
  • Mortar and Pestle or Mill for particle size reduction
  • Sieve (60-80 mesh size) for classification
  • Characterization Equipment: HPLC, DSC, PXRD, FTIR, Dissolution Apparatus

Experimental Protocols

Standard Solvent Evaporation Protocol

G A Prepare Drug-Polymer Solution B Evaporate Solvent (Rotary Evaporation) A->B C Initial Drying (Vacuum Oven) B->C D Solid Mass Processing C->D E Secondary Drying (Desiccator) D->E F Characterization & Analysis E->F

  • Solution Preparation: Accurately weigh PZP-HCl and selected polymer in the predetermined ratio (typically 1:2 drug-to-polymer). Dissolve both components in a suitable volatile solvent (e.g., methanol, ethanol, or dichloromethane) with stirring (500 rpm) at 40-50°C until complete dissolution is achieved. The total solid content should not exceed 10-15% w/v to ensure homogeneity. [3]

  • Solvent Evaporation: Transfer the clear solution to a rotary evaporator flask. Evaporate the solvent under reduced pressure (100-150 mbar) at a controlled temperature (40-50°C, below polymer Tg) with rotation speed of 80-100 rpm until a solid mass is formed. [3]

  • Initial Drying: Transfer the solid mass to a vacuum oven and dry at 40°C under vacuum (10-20 inHg) for 12-24 hours to remove residual solvent.

  • Solid Mass Processing: Crush the dried solid mass using a mortar and pestle, then pass through a sieve (60-80 mesh) to obtain uniform particle size.

  • Secondary Drying: Store the sieved solid dispersion in a desiccator containing silica gel desiccant for an additional 24 hours to ensure complete solvent removal.

  • Storage: Store the final solid dispersion in airtight containers protected from light and moisture at room temperature or under refrigerated conditions based on stability data.

Characterization Protocols
4.2.1 Drug Content Uniformity
  • Principle: Ensure uniform distribution of PZP-HCl in the solid dispersion matrix.
  • Procedure: Accurately weigh solid dispersion equivalent to 10 mg of PZP-HCl and dissolve in 10 mL of suitable solvent (methanol:water 50:50 v/v) with sonication for 15 minutes. Centrifuge at 10,000 rpm for 10 minutes, dilute supernatant appropriately, and analyze by validated HPLC method.
  • HPLC Conditions: [1] [2]
    • Column: C18 (250 × 4.6 mm, 5 μm)
    • Mobile Phase: 0.02 M ammonium acetate (pH 7):acetonitrile:methanol (47:37:16 v/v/v)
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 260 nm
    • Injection Volume: 10 μL
    • Run Time: 15 minutes
4.2.2 Saturation Solubility Studies
  • Principle: Determine equilibrium solubility enhancement in different media.
  • Procedure: Add excess solid dispersion (equivalent to 10 mg PZP-HCl) to 10 mL of dissolution medium (pH 1.2 HCl/NaCl buffer, pH 4.0 acetate buffer, pH 6.8 phosphate buffer, and distilled water) in sealed vials. Stir at 500 rpm for 24 hours at 37±0.5°C. After equilibrium, centrifuge at 15,000 rpm for 10 minutes, dilute supernatant appropriately, and analyze by HPLC. [1]
4.2.3 In Vitro Dissolution Studies
  • Principle: Evaluate dissolution rate enhancement under standardized conditions.
  • Procedure: Use USP Apparatus II (paddle method) with 900 mL dissolution medium maintained at 37±0.5°C with paddle rotation at 50 rpm. Use solid dispersion equivalent to 200 mg PZP-HCl. Withdraw samples (5 mL) at predetermined time intervals (5, 10, 15, 30, 45, 60, 90, and 120 minutes), filter through 0.45 μm membrane filter, and analyze by HPLC. Maintain sink condition by replacing with fresh medium. [1] [2]
4.2.4 Solid State Characterization
  • Powder X-ray Diffraction (PXRD): Analyze crystalline/amorphous state using X-ray diffractometer with CuKα radiation (λ=1.5406 Å) at 40 kV voltage and 40 mA current. Scan range: 5-40° 2θ with step size of 0.02° and scan speed of 2°/min. [3]

  • Differential Scanning Calorimetry (DSC): Determine thermal behavior using sealed and perforated aluminum pans. Heating rate: 10°C/min from 25°C to 300°C under nitrogen purge (50 mL/min). [3]

  • Fourier Transform Infrared Spectroscopy (FTIR): Identify drug-polymer interactions using KBr pellet method. Scan range: 4000-400 cm⁻¹ with resolution of 4 cm⁻¹. [3]

Results and Data Analysis

Performance Evaluation Data

Table 2: Solubility and Dissolution Enhancement of Pazopanib HCl Solid Dispersions

Formulation Polymer Used Equilibrium Solubility (mg/mL) % Drug Release at 30 min Drug Release at 120 min Solid State Character
Pure PZP-HCl None 0.001 ~15% (pH-dependent) ~40% (pH-dependent) Crystalline
PZP-SD1 Kollidon VA64 7.85 >85% >95% Amorphous
PZP-SD2 Eudragit EPO 7.92 >80% >95% Amorphous
PZP-SD3 Soluplus 7.45 >75% >90% Amorphous
PZP-SD4 Affinisol 15LV 8.10 >90% >98% Amorphous
Process Optimization Parameters

Table 3: Critical Process Parameters for Solvent Evaporation Method

Process Parameter Optimal Condition Acceptable Range Impact on Quality
Drug:Polymer Ratio 1:2 1:1 to 1:3 Affects amorphous stability & dissolution
Solvent Selection Methanol Ethanol, Acetone, DCM Impacts solution homogeneity
Solid Content 10% w/v 5-15% w/v Influences viscosity & evaporation
Evaporation Temperature 40-45°C 35-50°C Affects amorphous conversion
Evaporation Pressure 100-150 mbar 50-200 mbar Controls evaporation rate
Drying Time 24 hours 12-48 hours Ensures solvent removal

Troubleshooting and Technical Notes

  • Crystallization During Evaporation: If drug crystallization occurs during solvent evaporation, consider using binary solvent systems, reducing evaporation rate, or increasing polymer concentration.

  • High Residual Solvent: If residual solvent exceeds ICH limits, extend drying time, increase drying temperature (below polymer Tg), or implement stage-wise drying.

  • Poor Flow Properties: If solid dispersion exhibits poor flow characteristics, consider incorporating glidants (0.5-1% colloidal silicon dioxide) during the size reduction step.

  • Physical Instability: If recrystallization occurs during storage, optimize polymer selection (higher Tg polymers), implement protective packaging (desiccant), or store under refrigerated conditions.

  • Incomplete Drug Release: If dissolution is incomplete, incorporate surfactants (0.1-0.5% SLS or Poloxamer) in the formulation or optimize particle size distribution.

Conclusion

The solvent evaporation method provides a robust and scalable approach for developing PZP-HCl solid dispersions with significantly enhanced solubility and dissolution characteristics. Through careful polymer selection and process parameter optimization, this technology successfully addresses the biopharmaceutical challenges associated with PZP-HCl, potentially enabling improved bioavailability and reduced dosing requirements. The protocols outlined in this document provide researchers with a comprehensive framework for developing, optimizing, and characterizing PZP-HCl solid dispersions using solvent evaporation methodology.

References

therapeutic drug monitoring TDM method for Pazopanib blood concentrations

Author: Smolecule Technical Support Team. Date: February 2026

Therapeutic Targets and Clinical Rationale

Pazopanib exhibits complex pharmacokinetics with high interpatient variability, making fixed dosing suboptimal for many patients [1]. TDM aims to individualize therapy to maximize efficacy while minimizing toxicity.

Table 1: Pazopanib Therapeutic Targets and Exposure-Response Relationships

Parameter Target Value Clinical Rationale & Evidence
Target Trough Concentration (Ctrough) ≥ 20.5 mg/L Significantly associated with prolonged progression-free survival (PFS) in metastatic renal cell carcinoma (mRCC) and soft tissue sarcoma (STS) [2] [3].
Therapeutic Range 20.5 – 46 mg/L Represents the proposed therapeutic window, balancing efficacy (lower threshold) and toxicity (upper threshold) [2].
Efficacy Impact PFS: 52.0 vs. 19.6 weeks mRCC patients with Ctrough ≥20.5 mg/L had significantly longer PFS compared to those below the threshold [2].
Time to Steady State ~40 days Due to a long terminal elimination half-life (~31 hours), steady-state concentrations are reached after approximately 6 weeks of dosing [1].

Analytical Methods for Pazopanib Quantification

Several validated methods are available for measuring Pazopanib concentrations, ranging from traditional plasma assays to innovative dried blood spot (DBS) and rapid techniques.

Table 2: Overview of Analytical Methods for Pazopanib TDM

Method Matrix Key Features Validation & Performance
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Plasma, Dried Blood Spot (DBS) Gold standard for sensitivity and specificity. Suitable for high-throughput labs [4]. Validated per FDA/EMA guidelines. Good correlation between plasma and DBS concentrations (R²=0.872) [4].
Rapid Spectrometric Method Blood/Plasma Fast (≈25 min), uses common lab equipment (tabletop centrifuge, spectrometer). Feasible for point-of-care [5]. Quantifies in therapeutic range (25–50 μg/mL). No interference from 8 common concomitant medications [5].
Dried Blood Spot (DBS) Sampling Whole blood (from finger-prick) Minimally invasive; enables home-sampling; stable at room temperature; cost-effective transport [4] [6]. Key validation parameters: spot homogeneity, hematocrit effect, and blood-to-plasma conversion [6].

The workflow for implementing these methods, particularly the rapid and DBS approaches, follows a logical pathway from sample collection to clinical decision-making, as outlined below.

G Patient Patient SampleCollection Sample Collection Patient->SampleCollection In-clinic or Home SamplePrep Sample Preparation SampleCollection->SamplePrep Plasma or DBS Analysis Concentration Analysis SamplePrep->Analysis LC-MS/MS or Spectrometry DataReview Data & Clinical Review Analysis->DataReview Ctrough Report DoseDecision Dosing Decision DataReview->DoseDecision MD Review DoseDecision->Patient Adjust/Maintain

Diagram 1: TDM Workflow from Sample to Dose Adjustment. This diagram outlines the generalized process for Pazopanib TDM, applicable to both traditional plasma and patient-centric DBS methods.

Detailed Experimental Protocols

Protocol 1: Rapid Spectrometric Estimation of Blood Pazopanib

This protocol enables near-point-of-care quantification, allowing for potential same-day dosage adjustments [5].

  • Principle: Pazopanib is extracted from blood and quantified based on its specific spectral properties.
  • Materials:
    • Equipment: Tabletop centrifuge, UV/VIS Spectrometer.
    • Reagents: Methanol (HPLC grade), Acetonitrile, Pazopanib standard.
  • Procedure:
    • Sample Preparation: Centrifuge blood sample at 3000–4000 rpm for 10 minutes to separate plasma.
    • Protein Precipitation: Mix 100 µL of plasma with 300 µL of acetonitrile in a microcentrifuge tube. Vortex for 1 minute and centrifuge at 12,000 rpm for 5 minutes.
    • Supernatant Collection: Transfer the clear supernatant to a spectrophotometer cuvette.
    • Quantification: Measure absorbance at the predetermined λ-max for Pazopanib. Calculate the concentration by interpolation from a pre-constructed standard curve (range: 25–50 µg/mL).
  • Key Notes:
    • The entire process can be completed in approximately 25 minutes.
    • The method has demonstrated strong correlation with HPLC results in patient samples [5].
Protocol 2: LC-MS/MS Quantification from Dried Blood Spots (DBS)

This protocol supports remote, patient-centric sampling [4].

  • Principle: Pazopanib is extracted from a dried blood spot on filter paper and analyzed using LC-MS/MS.
  • Materials:
    • Equipment: LC-MS/MS system, automatic lancet, Whatman 903 protein saver cards.
    • Reagents: Methanol, ammonium formate, internal standard (e.g., deuterated Pazopanib).
  • Procedure:
    • Sample Collection: Perform a finger-prick with a lancet. Spot 20-50 µL of whole blood onto the DBS card. Dry for 2-3 hours at room temperature.
    • Sample Extraction: Punch a disc (e.g., 6 mm) from the DBS spot into a microtube. Add internal standard solution and extract with a solvent (e.g., methanol) via vortexing and sonication.
    • LC-MS/MS Analysis:
      • Chromatography: Use a C18 column. Mobile phase: Gradient of ammonium formate and methanol.
      • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor specific multiple reaction monitoring (MRM) transitions for Pazopanib and the internal standard.
    • Quantification: Use a linear calibration curve generated from spotted standards with known concentrations.
  • Validation Parameters (per FDA/EMA guidelines): Assess spot homogeneity, impact of hematocrit, recovery, and stability [4] [6].

Clinical Implementation and Dosing Strategies

Successfully translating TDM into clinical practice requires a structured protocol for interpretation and intervention.

Table 3: Clinical TDM Protocol for Pazopanib Dosing

Clinical Scenario TDM-Based Action Objective & Evidence
Ctrough < 20.5 mg/L Dose Increase or Splitting. If on 800 mg once daily, split dose to 400 mg twice daily [2]. To achieve target exposure. TDM halved the proportion of underdosed patients (from ~27% to 13%) [2].
Ctrough within 20.5–46 mg/L Continue current dose. Monitor levels periodically (e.g., every 3-4 months). To maintain therapeutic exposure.
Ctrough > 46 mg/L Consider dose reduction. Evaluate for toxicity. To minimize risk of dose-limiting toxicities (DLTs) like hepatotoxicity [7] [2].
Presence of CYP3A4*22 allele Consider reduced starting dose (e.g., 600 mg once daily) [3]. Proactive dosing in patients with genetically lower clearance; 600 mg in carriers equals exposure of 800 mg in wild-type patients [3].

The decision-making process for a TDM-guided dose adjustment, integrating pharmacogenetic data, is summarized in the following algorithm.

G Start Patient on Pazopanib CYP CYP3A4*22 Carrier? Start->CYP Measure Measure Trough Level CYP->Measure No (Wild-type) Maintain Maintain Current Dose CYP->Maintain Yes Consider 600mg OD Compare Ctrough < 20.5 mg/L? Measure->Compare Action Consider Dose Increase or Split Dosing (800mg→400mg BID) Compare->Action Yes Compare->Maintain No Action->Maintain

Diagram 2: TDM-Guided Dosing Algorithm. This clinical decision pathway incorporates both pre-emptive pharmacogenetics and reactive therapeutic drug monitoring to optimize Pazopanib therapy. BID: Twice Daily; OD: Once Daily.

Conclusion

TDM represents a pivotal tool for personalizing Pazopanib therapy. Implementing the detailed analytical and clinical protocols can help ensure patients achieve therapeutic concentrations, maximizing clinical benefit and improving treatment outcomes.

References

Comprehensive Application Notes and Protocols: RP-HPLC Analytical Method Validation for Pazopanib Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Pazopanib hydrochloride is an orally administered tyrosine kinase inhibitor that has demonstrated significant therapeutic efficacy in the treatment of advanced renal cell carcinoma and soft tissue sarcomas. As a potent anti-angiogenic agent, it specifically targets vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3), platelet-derived growth factor receptors, and stem cell factor receptors. The quality control of this pharmaceutical compound necessitates robust analytical methods to ensure its identity, potency, and purity in both bulk drug substances and formulated products. Reverse-phase high-performance liquid chromatography (RP-HPLC) has emerged as a fundamental analytical technique for the quantification of this compound due to its sensitivity, precision, and reproducibility.

These application notes provide a detailed protocol for the development and validation of an RP-HPLC method for the determination of this compound in bulk and pharmaceutical dosage forms, in accordance with International Conference on Harmonisation (ICH) Q2(R1) guidelines. The method described herein has been optimized for routine quality control applications in pharmaceutical laboratories, offering advantages of simplicity, cost-effectiveness, and reliability. The comprehensive validation data presented demonstrates the method's suitability for its intended purpose, covering all critical parameters including specificity, linearity, accuracy, precision, and robustness.

Method Summary

An isocratic RP-HPLC method has been developed and validated for the precise quantification of this compound. The method employs a reversed-phase C18 column with a mobile phase consisting of a mixture of aqueous and organic components. Based on the research by Sankar et al., optimal separation was achieved using an Eclipse Plus C18 column (150 mm × 4.5 mm, 3.5 μm) with a mobile phase containing 0.1% orthophosphoric acid and acetonitrile (55:45, v/v) at a flow rate of 1.0 mL/min [1]. Detection was performed at 271.4 nm, resulting in a retention time of approximately 1.430 minutes for this compound.

The method was thoroughly validated according to ICH guidelines and demonstrated excellent linearity over the concentration range of 2-10 μg/mL with a correlation coefficient (r²) of 0.999. The precision and accuracy of the method were confirmed through recovery studies ranging from 98% to 102% with low percentage relative standard deviation (% RSD) values. The method proved to be highly sensitive with detection and quantitation limits of 0.1675 μg/mL and 0.0553 μg/mL, respectively [1]. Additional studies have reported similar successful results using varied chromatographic conditions, including the use of methanol-based mobile phases and different C18 column dimensions, further confirming the robustness of RP-HPLC for this compound analysis [2] [3].

Experimental

Instruments and Materials
  • HPLC System: High-performance liquid chromatography system equipped with quaternary pump, auto-sampler, column thermostat, and diode array detector (DAD) or UV-Vis detector
  • Chromatography Column: Eclipse Plus C18 column (150 mm × 4.5 mm, 3.5 μm) or equivalent [1]; Alternative columns: Kromasil C18 (250 mm × 4.6 mm, 5 μm) [2] or Shimadzu C18 (250 mm × 4.6 mm, 5 μm) [3]
  • Balance: Analytical balance with 0.1 mg sensitivity
  • pH Meter: Digital pH meter with buffer calibration capabilities
  • Solvents: HPLC-grade acetonitrile, methanol, orthophosphoric acid, potassium dihydrogen phosphate, and high-purity water (Milli-Q or equivalent)
  • Standards: this compound reference standard (purity ≥98%)
  • Samples: this compound bulk drug substance and commercial tablet formulations
Preparation of Solutions
3.2.1 Mobile Phase Preparation

Option 1 (Orthophosphoric Acid-Based): Accurately measure 550 mL of 0.1% orthophosphoric acid in water and 450 mL of HPLC-grade acetonitrile. Mix thoroughly and degas by sonication for 10 minutes [1].

Option 2 (Buffer-Based): Prepare 25 mM potassium dihydrogen phosphate buffer and adjust pH to 2.9 using orthophosphoric acid. Mix with acetonitrile in the ratio of 25:75 (v/v) and degas [3].

3.2.2 Standard Solution Preparation

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (mobile phase or methanol).

Working Standard Solutions: Prepare serial dilutions from the stock solution to obtain concentrations ranging from 2 to 30 μg/mL for calibration curve construction.

3.2.3 Sample Solution Preparation

Tablet Formulation: Accurately weigh and powder not less than 20 tablets. Transfer an amount equivalent to 10 mg of this compound to a 10 mL volumetric flask. Add approximately 7 mL of diluent, sonicate for 15 minutes with intermittent shaking, and dilute to volume. Filter through a 0.45 μm membrane filter before injection [1] [2].

Chromatographic Conditions

Table 1: Chromatographic Conditions for this compound Analysis

Parameter Condition 1 [1] Condition 2 [2] Condition 3 [3]
Column Eclipse Plus C18 (150 mm × 4.5 mm, 3.5 μm) Kromasil C18 (250 mm × 4.6 mm, 5 μm) Shimadzu C18 (250 mm × 4.6 mm, 5 μm)
Mobile Phase 0.1% OPA:ACN (55:45, v/v) Methanol:0.1% OPA (60:40, v/v) Phosphate buffer (pH 2.9):ACN (25:75, v/v)
Flow Rate 1.0 mL/min 1.0 mL/min 1.0 mL/min
Detection Wavelength 271.4 nm 273 nm 215 nm
Injection Volume Not specified Not specified 20 μL
Column Temperature Ambient Ambient 25°C
Retention Time 1.430 min 2.62 min 2.8 min

Method Validation

The method validation protocol was executed in accordance with ICH guideline Q2(R1) to establish that the analytical method is suitable for its intended purpose. The validation parameters included specificity, linearity, accuracy, precision, detection and quantification limits, and robustness.

Specificity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities and excipients.

Protocol:

  • Prepare individual solutions of this compound, placebo formulation (without active ingredient), and forced degradation samples
  • Inject each solution into the HPLC system following the established chromatographic conditions
  • Record chromatograms and compare peak profiles

Acceptance Criteria: The analyte peak should be well-resolved from any degradation products or excipient peaks, with a resolution greater than 2.0 between the closest eluting peak [1] [3].

Linearity and Range

Purpose: To demonstrate that the analytical method produces results directly proportional to the concentration of analyte.

Protocol:

  • Prepare a minimum of five concentrations of this compound standard solutions across the specified range (2-30 μg/mL)
  • Inject each concentration in triplicate and record peak areas
  • Plot mean peak area versus concentration and perform linear regression analysis

Table 2: Linearity Data from Validation Studies

Concentration (μg/mL) Peak Area (mAU*s) Statistical Parameter Value
2 140,212 [1] Correlation coefficient (r²) 0.999 [1]
10 700,950 [1] Slope 70,095 [1]
15 To be determined experimentally Intercept 28,022 [1]
20 To be determined experimentally Range 2-30 μg/mL [2]
30 To be determined experimentally % RSD of slope <2%

Acceptance Criteria: Correlation coefficient (r²) should be not less than 0.999, and residuals should be randomly distributed around the regression line.

Accuracy

Purpose: To establish the closeness of agreement between the conventional true value and the value found.

Protocol:

  • Prepare sample solutions at three concentration levels (80%, 100%, and 120% of target concentration) in triplicate
  • Add known amounts of reference standard to placebo matrix
  • Process and analyze samples using the validated method
  • Calculate percentage recovery for each concentration level

Acceptance Criteria: Mean recovery should be between 98% and 102% with % RSD less than 2% for all concentration levels [1] [2].

Precision
4.4.1 Repeatability (Intra-day Precision)

Purpose: To demonstrate the precision of the method under the same operating conditions over a short interval of time.

Protocol:

  • Prepare six independent sample preparations at 100% of the test concentration
  • Analyze all six samples on the same day by the same analyst using the same instrument
  • Calculate % RSD of peak areas and retention times
4.4.2 Intermediate Precision (Inter-day Precision)

Purpose: To demonstrate the precision of the method when performed by different analysts on different days.

Protocol:

  • Repeat the repeatability study on three different days or by different analysts
  • Incorporate variations in columns, instruments, and preparation of reagents
  • Calculate overall % RSD for all results

Acceptance Criteria: % RSD should be not more than 2% for both repeatability and intermediate precision [1] [2].

Sensitivity

Purpose: To determine the detection and quantification limits of the method.

Protocol:

  • Prepare decreasing concentrations of standard solutions until signal-to-noise ratios of approximately 3:1 for LOD and 10:1 for LOQ are achieved
  • Alternatively, calculate based on the standard deviation of the response and the slope of the calibration curve

Table 3: Sensitivity Parameters for this compound

Parameter Value [1] Value [2] Acceptance Criteria
Detection Limit (LOD) 0.1675 μg/mL 0.236 μg/mL Signal-to-noise ratio ~3:1
Quantitation Limit (LOQ) 0.0553 μg/mL 0.716 μg/mL Signal-to-noise ratio ~10:1
% RSD at LOQ <5% <5% Not more than 5%
Robustness

Purpose: To demonstrate the reliability of the method when small, deliberate changes are made to chromatographic parameters.

Protocol:

  • Systematically vary parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), column temperature (±2°C), and detection wavelength (±2 nm)
  • Analyze standard and sample solutions under each varied condition
  • Evaluate the effect on system suitability parameters including retention time, tailing factor, and theoretical plates

Acceptance Criteria: All system suitability parameters should remain within specified limits under varied conditions, with % RSD of assay results less than 2% [1] [3].

The following diagram illustrates the complete method validation workflow:

G Start Method Validation Workflow Specificity Specificity Start->Specificity Linearity Linearity and Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Sensitivity Sensitivity Precision->Sensitivity Robustness Robustness Sensitivity->Robustness ValidationReport Validation Report Robustness->ValidationReport

Applications

Routine Analysis

The validated RP-HPLC method has been successfully applied to the quantitative analysis of this compound in both bulk drug substances and pharmaceutical dosage forms. The method demonstrates exceptional performance for routine quality control analyses in pharmaceutical laboratories, offering advantages of rapid analysis time, cost-effectiveness, and simplicity of operation. The short retention times (1.43-2.8 minutes across different conditions) enable high-throughput analysis, making it particularly suitable for batch release testing in pharmaceutical manufacturing facilities [1] [2].

In application to commercial tablet formulations, the method exhibited excellent accuracy with percentage assay values of 99.85% ± 1.2%, which is in close agreement with the labeled claim [1]. The method effectively separates the active pharmaceutical ingredient from common tablet excipients, demonstrating its specificity and reliability for finished product quality assessment. The consistency of results across different column dimensions and mobile phase compositions further confirms the method robustness and transferability between different laboratories and instruments.

Pharmaceutical Quality Control

For comprehensive quality control of this compound formulations, this RP-HPLC method serves as a stability-indicating tool when coupled with appropriate forced degradation studies. Although not explicitly covered in the search results, the principles of ICH Q1A(R2) stability testing recommend the use of validated methods that can separate degradation products from the active ingredient. The method's high sensitivity with low LOD and LOQ values makes it suitable for detecting and quantifying potential degradation products that may form during storage [1].

The cost-effectiveness of the method, achieved through minimal solvent consumption and short analysis times, makes it particularly advantageous for resource-conscious quality control environments. The use of commonly available C18 columns and standard HPLC instrumentation enhances its accessibility and applicability across various pharmaceutical testing laboratories worldwide [3]. Additionally, the method can be adapted for dissolution testing of this compound tablets by appropriate modification of the sample preparation procedure, providing a comprehensive analytical solution for pharmaceutical development and quality assurance.

Conclusion

The RP-HPLC method detailed in these application notes provides a comprehensive solution for the quantification of this compound in bulk and pharmaceutical dosage forms. The method has been thoroughly validated in accordance with international regulatory standards and demonstrates excellent performance characteristics across all validation parameters. The simplicity, rapidity, and cost-effectiveness of this method make it ideally suited for implementation in routine quality control environments, offering reliable and reproducible results.

The method's robustness across different chromatographic conditions and instruments ensures its transferability between laboratories, while its high sensitivity allows for the detection and quantification of pazopanib at low concentrations. Pharmaceutical analysts can confidently implement this method for batch release testing, stability studies, and formulation development of this compound products. Minor adjustments to the mobile phase composition or chromatographic conditions may be implemented to optimize performance for specific instrument configurations, provided that the method validation is repeated to demonstrate suitability under the modified conditions.

References

overcoming pH-dependent solubility of Pazopanib hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

The Core Solubility Problem of Pazopanib Hydrochloride

This compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by poor aqueous solubility and high permeability, leading to low and variable oral bioavailability (14-39%) [1] [2]. Its solubility is acutely pH-dependent due to its alkaline structure, which features indazole and pyrimidine groups with pKa values of 2.1 and 6.4 [3] [1].

The table below quantifies its solubility across different pH levels, demonstrating a significant challenge for dissolution in the higher pH environment of the intestines [3].

| Medium | Solubility at 37°C (μg/mL) | :--- | :--- | pH 1.2 Buffer | 953.22 ± 34.16 | Water | 125.38 ± 28.51 | pH 4.0 Buffer | 5.58 ± 0.28 | pH 6.8 Buffer | 2.19 ± 0.08

This extreme pH-dependent solubility means that PZH dissolved in the stomach may readily precipitate upon entering the small intestine, severely limiting its absorption [3] [2].

Formulation Strategies to Overcome pH-Dependency

Advanced formulation strategies can effectively enhance solubility and dissolution, independent of medium pH. The following table summarizes key approaches from recent research.

| Formulation Strategy | Key Components | Key Performance Findings | :--- | :--- | :--- | Four-Component Self-Nanoemulsifying Drug Delivery System (FCS-SNEDDS) [4] [2] | Kolliphor RH40 (surfactant), Capmul MCM C10 (oil), Kollisolv PG (solubilizer) | Particle size < 50 nm; PZH loading of 5.30%; >95% dissolution at 120 min across pH 1.2 to 6.8. | | Supersaturated Liquid Formulation (SSLF) [3] | Glycerol, Propylene Glycol (PG), Polyvinylpyrrolidone K30 (PVP K30) | Dispersion solubility of 364.41 μg/mL at pH 6.8; >55% dissolution at pH 6.8 at 360 min; stable amorphous particles <200 nm. | | Solid Dispersion with Polymers [5] [6] | Soluplus or other hydrophilic polymers | Conversion from crystalline to amorphous form; solubility increased from 0.001 mg/mL to ~8.000 mg/mL. |

The mechanism by which these advanced formulations work can be visualized as a two-step process, often described as the "spring and parachute" effect.

G Start Poorly Soluble PZH Crystal Spring Spring Effect Start->Spring Formulation Dissolution Parachute Parachute Effect Spring->Parachute Metastable State (High Energy) End Maintained Supersaturation Parachute->End Precipitation Inhibition

Detailed Experimental Protocols

Protocol 1: Four-Component SNEDDS (FCS) Preconcentrate

This protocol outlines the development of a self-nanoemulsifying system to solubilize PZH within lipid-based droplets [4] [2].

  • Solubility Screening of Excipients

    • Add approximately 100 mg of excess PZH powder to 1 g of each individual excipient (oils, surfactants, solubilizers) in a vial.
    • Stir the suspension in an oil bath at 70°C for 24 hours to achieve saturation.
    • Centrifuge the samples at 15,000 rpm for 30 minutes.
    • Dilute the supernatant appropriately and analyze the drug content using a validated HPLC-UV method (e.g., C18 column, detection at 260 nm).
  • Formulation of SNEDDS Preconcentrate

    • Based on solubility results, select a surfactant (e.g., Kolliphor RH40), an oil (e.g., Capmul MCM C10), and a solubilizer (e.g., Kollisolv PG).
    • Prepare a three-component SNEDDS (TCS) by mixing the surfactant and oil at a weight ratio of 9:1.
    • Develop the four-component SNEDDS (FCS) by adding the solubilizer (Kollisolv PG) to the TCS mixture.
    • Incorporate the drug (PZH) into the liquid preconcentrate with gentle heating and stirring until a clear solution is formed.
  • Characterization and Dissolution Testing

    • Dispersion Test: Dilute the preconcentrate in aqueous media (e.g., 100-fold in pH 6.8 buffer) and observe for precipitation. The formed nanoemulsion should have a particle size below 50 nm.
    • Dissolution Test: Use USP apparatus with 900 mL of dissolution media at different pHs (1.2, 4.0, 6.8) with 1% polysorbate 80, at 37°C and 75 rpm. The FCS should achieve a consistently high dissolution rate (>95%) across all pH values.
Protocol 2: Supersaturated Liquid Formulation (SSLF)

This protocol uses a polymer to generate and stabilize a supersaturated state of PZH, preventing its crystallization [3].

  • Preparation of SSLF

    • Weigh the required amounts of PZH, glycerol, propylene glycol (PG), and PVP K30.
    • Use a simple stirring method in a heated silicon oil bath at 70°C until a clear, homogeneous liquid solution is formed.
    • An example of an optimized formulation (SSLF10) is PZH/Glycerol/PG/PVP K30 in a 10/50/20/20 (w/w) ratio.
  • Evaluation of Supersaturation

    • Dispersion Solubility: Dilute the SSLF in a pH 6.8 buffer medium and measure the concentration of PZH in the dispersion. The goal is a significant increase (e.g., >50-fold) compared to the raw drug's solubility.
    • Supersaturation Ratio: Calculate the ratio of the drug concentration in the SSLF dispersion to the equilibrium solubility of the raw drug in the same medium. SSLF10 achieved very high ratios of 29.88 and 18.36 at pH 6.8 and 4.0, respectively.
    • Dissolution Test: Perform a dissolution test in pH 4.0 and 6.8 buffers without surfactants. A successful SSLF will maintain a high dissolution rate (>55% at 360 min) at these challenging pH levels.
  • Morphological Analysis

    • Use Transmission Electron Microscopy (TEM) to analyze the precipitate formed from the SSLF. Effective inhibition of recrystallization will result in small, amorphous particles (<200 nm).

Troubleshooting Common Experimental Issues

Problem Possible Cause Suggested Solution
Drug precipitation upon dispersion of SNEDDS Insufficient surfactant; poor selection of oil; drug loading too high. Re-optimize excipient ratios (e.g., increase surfactant/oil ratio to 9:1); incorporate a solubilizer like Kollisolv PG to form an FCS [4] [2].
Failure to maintain supersaturation (SSLF) Inadequate or ineffective precipitation inhibitor; rapid crystallization. Screen alternative polymers (e.g., HPMC, HPMCAS); use a combination of inhibitors (e.g., PVP K30 with PG, which acts synergistically) [3].
Low drug loading in preconcentrate Limited solubility of PZH in the chosen excipient blend. Conduct a thorough solubility screening at elevated temperatures (e.g., 70°C) to identify the best solubilizers, such as Kollisolv PG [4] [2].
High variability in dissolution results Uncontrolled precipitation; formulation instability. Ensure the formulation process is consistent and includes sufficient mixing with heat. Characterize the particle size of dispersions to ensure uniformity [4] [3].

Key Technical FAQs for Researchers

Q1: Why is the therapeutic threshold of 20 μg/mL for pazopanib trough concentration important for formulation scientists? This threshold, established in clinical studies, is strongly correlated with tumor shrinkage and improved progression-free survival [1]. Formulations that enhance bioavailability aim to ensure that a majority of patients achieve and maintain this target concentration, which can be challenging with the raw drug due to its low and variable absorption [5].

Q2: Can these advanced formulations mitigate the positive food effect of pazopanib? Yes, that is a key objective. Lipid-based systems like SNEDDS utilize endogenous lipid processing pathways, which can help to normalize drug absorption between fasted and fed states, thereby reducing variability and the risk of food-induced toxicity [2].

Q3: What are the critical quality attributes (CQAs) to monitor for PZH formulations? For the final drug product, key CQAs include identity, assay/potency, crystalline form (to confirm amorphous dispersion if intended), drug-related impurities, water content, and dissolution profile across physiologically relevant pH levels [7] [2].

References

Pazopanib hydrochloride polymorphic stability in solid dispersions

Author: Smolecule Technical Support Team. Date: February 2026

Polymorphic Forms of Pazopanib Hydrochloride

Pazopanib HCl is known to exist in multiple solid forms. The transition between these forms is a major stability concern during the formulation of solid dispersions.

Polymorphic Form Key Characteristics Stability & Solubility Considerations
Anhydrous Form Desired final form; specific XRD and NIR patterns [1]. Thermodynamically stable form; target for final product [1].
Monohydrate Form Intermediate crystalline form with water in the lattice [1]. Can form during processing; converts to anhydrate under controlled conditions [1].
ACN Solvate Undesired crystalline form with acetonitrile in the lattice [1]. Process-related impurity; must be monitored and avoided [1].
Amorphous Form Lacks long-range order; higher energy state [2]. Higher apparent solubility but physically unstable; may revert to less soluble crystalline forms over time [2] [3].

The following diagram illustrates the stability relationships between these different solid states and the potential pathways for conversion, which is a core challenge in formulation.

G cluster_1 Solid Dispersion (Metastable System) A Amorphous PZH in Polymer Matrix M Metastable Polymorph A->M  Nucleation S Stable Crystalline Form (e.g., Anhydrate) A->S  Phase Separation  & Crystal Growth M->S  Solvent-Mediated  Transformation P Polymer Selection & Processing P->A Stabilizes

Troubleshooting Guide: Common Issues & Solutions

Here are answers to specific issues you might encounter during experimentation.

Why is my solid dispersion precipitating or showing reduced dissolution over time?

This is a classic sign of crystallization or phase transformation of the drug within the dispersion.

  • Root Cause: The amorphous drug or a metastable polymorph is recrystallizing into a more stable, less soluble form (e.g., the anhydrate) during storage or dissolution [3] [4].
  • Solutions:
    • Re-evaluate Polymer Selection: The polymer must have good miscibility with PZH to inhibit crystallization. Hydrophilic polymers like PVP and copolymers like Soluplus have been successfully used to enhance PZH's solubility and may aid in stabilization [2] [5].
    • Optimize Drug Loading: High drug loading can saturate the polymer's capacity to inhibit crystallization, leading to phase separation. Ensure your drug load is within the polymer's miscibility limits [3].
    • Include a Surfactant: Adding a small amount of a surfactant like Soluplus can improve stability by enhancing drug-polymer interaction and preventing aggregation [5] [6].
How can I monitor the polymorphic form in my solid dispersion in real-time?

Off-line techniques are slow and may miss transient forms. Use Process Analytical Technology (PAT) for real-time monitoring.

  • Recommended Technique: In-situ Near-Infrared (NIR) Spectroscopy [1].
  • Protocol:
    • Probe Setup: A diffuse reflectance NIR probe with a sapphire window is inserted directly into the process vessel (e.g., a reactor or filter dryer). A nitrogen purge prevents fouling [1].
    • Data Collection: Collect NIR spectra continuously throughout the process, such as during a solvent-mediated polymorphic transformation [1].
    • Model Development: Use a Partial Least Squares (PLS) regression model. This chemometric model is built using reference spectra of the pure polymorphic forms (anhydrous, monohydrate, ACN solvate) to quantitatively predict the form present in real-time [1].
    • Diagnostics: Monitor model diagnostics like Mahalanobis distance and spectral residuals to detect any unexpected process behavior or the presence of an undesired form [1].
My formulation is unstable under accelerated stability testing conditions. What should I do?

This indicates the solid dispersion is prone to moisture uptake or temperature-induced changes.

  • Root Cause: Many hydrophilic polymers are hygroscopic. Water absorption can act as a plasticizer, increasing molecular mobility and facilitating drug crystallization [3].
  • Solutions:
    • Conduct a Moisture Sorption Study: Characterize your formulation's tendency to absorb water at different humidity levels.
    • Improve Packaging: Use high-barrier packaging with desiccants to protect the product from moisture.
    • Consider Alternative Polymers: If possible, test less hygroscopic polymers or adjust the formulation with excipients that can mitigate the effects of moisture.

Experimental Protocols for Key Analyses

Protocol 1: Equilibrium Solubility Studies for Formulation Screening

This method is used to quantify the solubility enhancement achieved by your solid dispersion [2].

  • Sample Preparation: Place a known, excess amount of your PZH solid dispersion (or pure API as a control) into a suitable vial.
  • Add Solvent: Add a measured volume of dissolution medium (e.g., buffers at various pH values like 1.2, 4.0, 6.8, and water) to the vial.
  • Equilibrate: Stir the suspension continuously at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 24 hours) to reach equilibrium.
  • Separate: Centrifuge the samples at high speed (e.g., 15,000 rpm for 10-30 minutes) to separate the undissolved material.
  • Analyze: Dilute the supernatant appropriately and analyze the concentration of dissolved PZH using a validated HPLC-UV method [2] [6].
  • Calculate Solubility: The concentration in the supernatant represents the equilibrium solubility. Compare the results of your formulation against the pure API.
Protocol 2: Using NIR and PLS for Real-Time Polymorph Monitoring

This protocol outlines how to implement a PAT tool for monitoring a process, such as a solvent-mediated polymorph transformation [1].

G A 1. Lab-Scale Model Development B 2. Probe Installation & Qualification A->B C 3. Data Collection During Process B->C D 4. Real-Time Prediction with PLS Model C->D E 5. Decision Point Endpoint Detection D->E Y Off-line Verification (XRPD) D->Y X Calibration Spectra: Anhydrous, Monohydrate, Solvate X->A

I hope this technical support guide helps you address the challenges in your PZH formulation development.

References

reducing food effect variability in Pazopanib hydrochloride absorption

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Variability Problem

Pazopanib's absorption is complicated by its pH-dependent solubility. It is highly soluble at very low pH (as in the fasted stomach) but becomes practically insoluble at pH levels of 4 and above [1]. This property is the root cause of two major sources of variability:

Factor Impact on Pazopanib Absorption
Food (High-Fat Meal) Increases bioavailability, leading to highly variable exposure; must be administered on an empty stomach [2] [3].
Gastric Acid-Reducing Agents Drastically reduces absorption and systemic exposure; concomitant use should be avoided [1].

Strategies to Mitigate Variability

The core principle for mitigating absorption variability is to ensure a low gastric pH at the time of pazopanib dissolution. The following table summarizes the key experimental approaches:

Mitigation Strategy Proposed Mechanism & Protocol Key Findings & Efficacy
Sodium Citrate Buffer Administering pazopanib suspended in a sodium citrate buffer (e.g., pH 2.3) to create an optimal acidic microenvironment [4]. In a gastric acid-suppressed rat model, the use of sodium citrate buffer (pH 2.3) increased systemic exposure (AUC0-24h) by 4.8-fold compared to administration with tap water [4].
Dosing Schedule Adjustment If acid-reducing agents cannot be avoided, administer pazopanib 2 hours before or after the dose of the acid-reducing agent to exploit temporary recovery of gastric pH [3]. A clinical recommendation to minimize interaction, though it may not fully eliminate variability and requires strict patient adherence [3].

Experimental Protocol: Sodium Citrate Buffer Coadministration

This protocol is based on the methodology from a 2024 study that investigated this strategy in a gastric acid-suppressed rat model [4].

Objective: To evaluate the effect of sodium citrate buffer on the oral absorption of pazopanib under conditions of gastric acid suppression.

Materials:

  • Pazopanib hydrochloride (powder or crushed tablet)
  • Sodium citrate buffer solutions (e.g., pH 2.3, and other pH levels for comparison)
  • Control vehicles (e.g., tap water, alternative acidic beverages)
  • Gastric acid-suppressed animal model (e.g., rats pre-treated with a proton pump inhibitor like esomeprazole)
  • Control animal group (treated with saline)
  • Equipment for blood sample collection and HPLC-MS/MS for pharmacokinetic analysis

Workflow: The following diagram outlines the key stages of the experimental protocol.

start Start Experiment prep 1. Model Preparation • Pre-treat animals with PPIs (e.g., Esomeprazole) • Establish control group (saline) start->prep form 2. Formulation • Prepare pazopanib suspensions:  a) In Sodium Citrate buffer (various pH)  b) In control vehicles (tap water) prep->form admin 3. Dosing & Sampling • Administer pazopanib formulations orally • Collect serial blood samples over 24h form->admin analyze 4. Bioanalysis • Process plasma samples • Quantify pazopanib concentration using LC-MS/MS admin->analyze pk 5. PK Analysis • Calculate key parameters:  AUC₀–₂₄h, Cₘₐₓ, Tₘₐₓ analyze->pk end End Experiment pk->end

Key Measurements:

  • Pharmacokinetic Parameters: Calculate the area under the concentration-time curve (AUC0–24h), maximum concentration (Cmax), and time to Cmax (Tmax) for each group.
  • Statistical Comparison: Compare the AUC and Cmax of the sodium citrate group in acid-suppressed models against the control vehicle group to determine the fold-increase in exposure.

FAQs on Pazopanib Absorption Variability

Q1: Why is pazopanib absorption so variable? Pazopanib is a Biopharmaceutics Classification System (BCS) Class II compound with dissolution rate-limited permeability. Its solubility drops drastically at pH ≥ 4, meaning even small changes in gastric pH can lead to large differences in the amount of drug available for absorption [1].

Q2: Can acidic beverages like cola be used instead of a citrate buffer to improve solubility? While theoretically appealing, the 2024 study found that the solubility of pazopanib in some acidic beverages was significantly lower than in a sodium citrate buffer of the same pH. This suggests that beverage composition (e.g., sugar, other ingredients) affects solubility, making citrate buffer a more reliable and controlled option for experimental purposes [4].

Q3: What is the clinical relevance of a pazopanib trough level (Cmin)? Clinical studies have established a strong relationship between pazopanib trough levels and efficacy. A steady-state trough concentration ≥ 20 mg/L is associated with improved tumor shrinkage and progression-free survival. This highlights why overcoming absorption variability is critical for ensuring therapeutic effectiveness [1].

Q4: Are there any safety concerns with administering crushed pazopanib in a suspension? Crushing pazopanib tablets increases the rate of absorption (higher Cmax and shorter Tmax), which could potentially increase the risk of acute side effects. This approach should be used with caution and precise dosing in a research setting [1].

Conclusion and Key Takeaways

  • Primary Challenge: Pazopanib's pH-dependent solubility is the principal cause of food and drug-interaction related absorption variability
  • Most Promising Strategy: Sodium citrate buffer co-administration is an effective, experimentally-validated method to mitigate the drastic reduction in pazopanib exposure caused by gastric acid suppression
  • Critical Consideration: The currently approved dosing recommendation is to take pazopanib on an empty stomach; any alternative strategy developed in research would require thorough investigation and validation before clinical application

References

prevention of Pazopanib hydrochloride recrystallization in supersaturated systems

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Recrystallization Challenge with Pazopanib

Pazopanib hydrochloride is a weak base with acute pH-dependent solubility. It is highly soluble in the acidic environment of the stomach but tends to precipitate and recrystallize at the higher pH levels found in the intestine [1] [2]. This behavior leads to poor and variable oral absorption [3].

The goal of formulating supersaturated systems is to leverage the "spring and parachute" effect. The drug is dissolved in a high-energy state (the "spring"), and precipitation inhibitors (PIs) are used to maintain this metastable supersaturated state for as long as possible (the "parachute") [1].

Formulation Strategies to Suppress Recrystallization

Research points to several effective approaches for maintaining PZH in a supersaturated state. The most promising strategies involve the use of polymers and specific solvent systems.

The table below summarizes some successfully tested formulations:

Formulation System Key Components Reported Performance & Synergistic Effects
Supersaturated Liquid Formulation (SSLF) [1] [4] Glycerol, Propylene Glycol (PG), Polyvinylpyrrolidone K30 (PVP K30) PVP K30 and PG work synergistically to suppress precipitation and recrystallization, forming small amorphous particles (<200 nm).
Solid Dispersion via Hot-Melt Extrusion (HME) [5] Affinisol 15LV, Kollidon VA64 Provides a stable, amorphous solid dispersion with significantly enhanced bioavailability and no recrystallization after 3 months.
Polymer-Based Inhibition [2] [3] Hydroxypropyl Methylcellulose (HPMC) Can delay the appearance of PZH free base crystals, enabling a very high degree of supersaturation (up to 600-fold at pH 6.5).

Quantitative Data on Formulation Performance

To help you compare the effectiveness of different approaches, here is a summary of key quantitative findings from the literature:

Performance Metric Formulation Details Results
Dispersion Solubility at pH 6.8 [1] SSLF with Glycerol & PVP K30 273.66 ± 48.91 μg/mL (a >50-fold increase vs. glycerol alone)
SSLF with Glycerol, PVP K30 & PG 364.41 ± 2.47 μg/mL
Supersaturation Ratio [1] Optimized SSLF10 (PZH/Glycerol/PG/PVP K30) 29.88 at pH 6.8; 18.36 at pH 4.0
Pazopanib HCl with HPMC [2] ~600-fold at pH 6.5
Dissolution Rate (at 360 min) [1] Optimized SSLF10 >90% at pH 4.0; >55% at pH 6.8
PZH Powder <10% at both pH 4.0 and 6.8

Experimental Protocols for Key Formulations

Here are detailed methodologies for preparing and evaluating two promising systems.

Protocol: Supersaturated Liquid Formulation (SSLF)

This method is based on a simple stirring technique [1].

  • Key Materials: Pazopanib HCl, Glycerol, Propylene Glycol (PG), Polyvinylpyrrolidone K30 (PVP K30).
  • Equipment: Hot plate with magnetic stirrer, silicon oil bath, temperature controller.
  • Procedure:
    • Place a mixture of glycerol and PG in a glass vial.
    • Add PVP K30 to the solvent system and stir until completely dissolved.
    • Add Pazopanib HCl to the polymer solution.
    • Place the vial in a silicon oil bath pre-heated to 70°C.
    • Stir the mixture continuously at this temperature until a clear, homogeneous solution is formed.
  • Evaluation:
    • Dispersion Solubility: A specific amount of SSLF is diluted in a pH 6.8 buffer at 37°C and centrifuged. The concentration of PZH in the supernatant is measured to determine dispersion solubility [1].
    • Dissolution Test: Perform a dissolution test in media of different pH (e.g., pH 4.0 and 6.8) to monitor the drug release profile and supersaturation maintenance over time (e.g., up to 360 minutes) [1].
    • Particle Analysis: Use Transmission Electron Microscopy (TEM) to characterize the size and morphology (amorphous vs. crystalline) of any precipitated particles [1].
Protocol: Solid Dispersion via Hot-Melt Extrusion (HME)

This method creates a solid formulation with enhanced stability [5].

  • Key Materials: Pazopanib HCl, Polymer (e.g., Affinisol 15LV or Kollidon VA64), Plasticizer (e.g., Poloxamer 188).
  • Equipment: Twin-screw hot-melt extruder.
  • Formulation Composition:
    • Drug Substance: 31.25% w/w
    • Polymer: 62.5% w/w
    • Plasticizer (as a % of polymer): 10% w/w
  • Procedure:
    • Pre-mix Pazopanib HCl and the polymer blend thoroughly.
    • Feed the mixture into the hopper of the HME system.
    • Process the mixture through the extruder with controlled barrel temperature and screw speed. (Note: The study found barrel temperature to be a critical parameter significantly impacting torque, disintegration time, and dissolution) [5].
    • Collect the homogeneous extrudates as they exit the die.
  • Evaluation:
    • Dissolution Profile: Test the dissolution performance of the extrudates.
    • Stability Studies: Store the extrudates under accelerated conditions (e.g., 40°C/75% RH) and use Powder X-ray Diffraction (PXRD) to check for recrystallization over time (e.g., 3 months) [5].
    • Bioavailability Studies: Conduct in vivo pharmacokinetic studies to confirm enhanced absorption compared to the pure drug [5].

Troubleshooting Common Experimental Issues

Here are solutions to frequent challenges in maintaining PZH supersaturation:

Problem Potential Cause Suggested Solution

| Rapid Crystallization | Inadequate or ineffective precipitation inhibitor. | - Test synergistic combinations of polymers (e.g., PVP K30 with PG) [1].

  • Evaluate other polymers like HPMC, which is effective in pH-shift models [2] [3]. | | Low Supersaturation Ratio | Formulation cannot generate or sustain a high-energy state. | - Optimize the ratios of solvents and polymers using a statistical design of experiments (DoE) [5].
  • Ensure the preparation method (e.g., temperature in HME or SSLF) is correctly controlled [1] [5]. | | Poor Dissolution at Intestinal pH | Drug precipitates as free base crystals at pH > 4. | - Incorporate polymers that inhibit crystallization specifically at neutral pH [1] [2].
  • Consider formulations like SSLF that are designed to release drug effectively regardless of medium pH [1]. | | Physical Instability in Solid Dispersions | Drug recrystallizes during storage. | - Select polymers like Affinisol 15LV that have demonstrated long-term amorphous stability (e.g., 3 months) [5].
  • Use appropriate plasticizers to improve processability and stability [5]. |

Experimental Workflow and Mechanism Visualization

To help visualize the overall development and testing process, and the mechanism of action, the following diagrams outline the key workflows.

G cluster_0 Key Performance Tests Start Start: PZH Recrystallization Problem Analyze Analyze pH-Dependent Solubility Start->Analyze DefineGoal Define Goal: Generate & Maintain Supersaturation Analyze->DefineGoal Strategy Select Formulation Strategy DefineGoal->Strategy SSLF Supersaturated Liquid Formulation Strategy->SSLF HME Solid Dispersion (Hot-Melt Extrusion) Strategy->HME Test Develop & Optimize Formulation (DoE) SSLF->Test HME->Test Evaluate Evaluate Performance Test->Evaluate Note *Use Statistical DoE for optimization Test->Note Solubility Dispersion Solubility (at pH 4.0 & 6.8) Evaluate->Solubility Dissolution Dissolution Profile (over time) Evaluate->Dissolution Particle Particle Analysis (TEM for morphology) Evaluate->Particle Stability Physical Stability (PXRD, storage) Evaluate->Stability Compare Compare to Target Profile Compare->Strategy No Success Target Met? Formulation Stable Compare->Success Yes Solubility->Compare Dissolution->Compare Particle->Compare Stability->Compare

Figure 1: A workflow for developing a recrystallization-resistant PZH formulation. The process is iterative, requiring formulation strategy adjustments based on performance test results until the target profile is met.

Figure 2: The mechanism of PZH supersaturation and stabilization. The diagram shows the transition from a dissolved state in the stomach to a high-risk state in the intestine, which is successfully stabilized into a supersaturated state by polymer inhibitors.

I hope this technical support guide provides a robust foundation for your formulation work. The evidence suggests that a focused approach using synergistic polymers offers a promising path to overcoming pazopanib's recrystallization challenges.

References

improving Pazopanib hydrochloride dissolution at intestinal pH

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Why is Pazopanib's dissolution poor at intestinal pH? Pazopanib is a weak base with multiple pKa values (2.1, 6.4, 10.2). It is slightly soluble at very low pH (like in the stomach) but is practically insoluble at pH values ≥4, which includes the intestinal environment. This pH-dependent solubility is the primary reason for its poor and variable dissolution in the intestine [1] [2].

  • What is the target trough concentration for therapeutic efficacy? Clinical studies have established a relationship between systemic exposure and efficacy. A pazopanib trough level (Cmin) of ≥20 mg/L is strongly associated with tumor shrinkage and improved progression-free survival [1] [3].

  • Can I co-administer pazopanib with acid-reducing agents like PPIs? Concomitant use is not recommended. Proton Pump Inhibitors (PPIs) drastically reduce pazopanib solubility and absorption by increasing gastric pH, which can lead to a 40% reduction in drug exposure (AUC) and has been linked to shortened progression-free survival in patients [1] [2].

Formulation Strategies & Experimental Data

Researchers have explored various methods to overcome the solubility challenge. The quantitative results from key studies are summarized below.

Table 1: Summary of Formulation Strategies for Enhancing Pazopanib Dissolution

Formulation Approach Key Components Experimental Findings Key Reference
Four-Component SNEDDS Kolliphor RH40 (surfactant), Capmul MCM C10 (oil), Kollisolv PG (solubilizer) Increased drug loading by 10-fold (to 5.30%). Achieved >95% dissolution in 120 min at various pH levels, unlike the pH-dependent poor dissolution of raw PZH [4]. [4]
Sodium Citrate Buffer Sodium citrate buffer (pH 2.0) Used as an administration vehicle. Significantly improved pazopanib absorption in gastric acid-suppressed rat models by maintaining a low pH microenvironment [2]. [2]
Third-Generation Solid Dispersion Hydrophilic polymer carriers (via solvent evaporation) Reported a dramatic increase in solubility from 0.001 mg/mL to ~8.000 mg/mL by converting the drug to an amorphous form [5]. [5]

Detailed Experimental Protocols

Here are detailed methodologies for the key formulation strategies cited in the guides.

Protocol: Preparation and Characterization of a Four-Component SNEDDS

This protocol is adapted from a study that successfully created a SNEDDS to enhance solubility and achieve consistent dissolution rates regardless of medium pH [4].

  • Objective: To develop a self-nanoemulsifying drug delivery system that significantly increases Pazopanib hydrochloride (PZH) loading and dissolution across different pH levels.
  • Materials:
    • Drug: this compound (PZH).
    • Excipients: Kolliphor RH40 (surfactant), Capmul MCM C10 (oil), Kollisolv PG (solubilizer).
    • Equipment: Oil bath, magnetic stirrer, centrifuge, HPLC system with UV detector, particle size analyzer, transmission electron microscope (TEM).
  • Methodology:
    • Solubility Screening: Determine the equilibrium solubility of PZH in various oils, surfactants, and solubilizers. The study found the highest solubility in Kollisolv PG (5.38%, w/w at 70 °C), followed by Kolliphor RH40 (0.49%) and Capmul MCM C10 (0.21%) [4].
    • Prepare Two-Component Vehicle (TwCV): Combine the selected oil (Capmul MCM C10) and surfactant (Kolliphor RH40) at different weight ratios (e.g., from 1/9 to 9/1). Heat the mixture to 70°C and stir for 1 hour. Characterize the dispersions by measuring particle size to identify ratios that yield very small particles (<50 nm) [4].
    • Prepare Three-Component SNEDDS (TCS): Load PZH into the optimized TwCV. The study found a PZH loading of 0.5% at a surfactant/oil ratio of 9/1 [4].
    • Prepare Four-Component SNEDDS (FCS): Add the solubilizer (Kollisolv PG) to the TCS. This critical step increased the PZH loading to 5.30% without precipitation [4].
    • Characterization:
      • Particle Size Analysis: Dilute the SNEDDS and use a particle size analyzer to confirm nanoemulsion formation (e.g., <50 nm).
      • Dissolution Testing: Perform dissolution tests in media of different pH (e.g., pH 1.2, 4.0, 6.8) with 1% polysorbate 80. The optimized FCS showed >95% dissolution at 120 minutes across all pH values [4].
      • Morphology: Use TEM to visualize the morphology of the dispersed nanoemulsion droplets.

The following workflow diagram illustrates the key stages of this SNEDDS development process.

G Start Start: Formulation Development Step1 1. Solubility Screening Start->Step1 Result1 Identify excipients with high PZH solubility Step1->Result1 Step2 2. Two-Component Vehicle (TwCV) Result2 Optimize surfactant/oil ratio for small particle size (<50nm) Step2->Result2 Step3 3. Three-Component SNEDDS (TCS) Result3 Load PZH into TwCV (Drug loading: ~0.5%) Step3->Result3 Step4 4. Four-Component SNEDDS (FCS) Result4 Add solubilizer (Kollisolv PG) (Drug loading: ~5.3%) Step4->Result4 Step5 5. Characterization & Testing Result5 Confirm >95% dissolution across all pH values Step5->Result5 Result1->Step2 Result2->Step3 Result3->Step4 Result4->Step5

Protocol: Using Sodium Citrate Buffer to Overcome Acid-Reduction Interactions

This protocol is based on research that used sodium citrate buffer as an administration vehicle to mitigate the negative impact of proton pump inhibitors on PZH absorption [2].

  • Objective: To evaluate the effect of an acidic sodium citrate buffer on improving the solubility and absorption of PZH under conditions of gastric acid suppression.
  • Materials:
    • Drug: this compound.
    • Buffer: Sodium citrate buffer solutions at various pH levels (e.g., pH 2.0 to 8.0).
    • Beverages (for comparison): Various acidic beverages like Coca-Cola (pH 2.4) and lemon-based drinks.
    • In Vivo Model: Gastric acid-suppressed rat model (e.g., induced by esomeprazole).
  • Methodology:
    • Equilibrium Solubility Measurement: Add an excess of PZH to sodium citrate buffers at different pH values and to various acidic beverages. Agitate the suspensions for a defined period (e.g., 24 hours) at 37°C. Centrifuge and analyze the supernatant using HPLC to determine the concentration of dissolved PZH. The study found maximum solubility (0.93 mg/mL) at pH 2.0 [2].
    • In Vivo Absorption Study:
      • Induce gastric acid suppression in the animal model by pre-treating with a PPI like esomeprazole.
      • Administer PZH to the animals. The test group should receive PZH suspended in the sodium citrate buffer (pH 2.0), while control groups may receive PZH in water or an acidic beverage.
      • Collect blood samples at predetermined time points post-administration.
      • Analyze plasma samples to determine pharmacokinetic parameters (AUC, Cmax). The study concluded that sodium citrate buffer prevented the decrease in absorption caused by acid suppression [2].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Drug Loading in SNEDDS Limited solubility of PZH in the oil/surfactant mixture. Incorporate a pharmaceutically accepted solubilizer (e.g., Kollisolv PG). Pre-solubilize the drug in the solubilizer before adding it to the oil-surfactant blend [4].
Drug Precipitation Upon Dispersion Formulation is metastable and supersaturated. Optimize the ratio of surfactant and co-surfactant/solubilizer to improve solvent capacity and maintain the drug in a solubilized state after aqueous dilution [4].
High Variability in Dissolution Results Poorly designed hydrodynamic conditions in the dissolution apparatus (e.g., paddle). Ensure strict control of non-compendial parameters: check for vessel tilt, centering of the paddle, and agitation speed. Consider using a peak vessel or other apparatus modifications to reduce variability [6].
Formulation Fails to Improve Absorption with PPIs The buffering capacity is insufficient to locally acidify the stomach. Use a concentrated buffer with a low pH (e.g., pH 2.0). The research used sodium citrate buffer, which was effective, while common acidic beverages failed [2].

References

optimization of hot-melt extrusion parameters for Pazopanib hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Which polymers are most effective for Pazopanib HME, and what are the key outcomes?

Recent studies have screened several polymers for PZB extrusion. The table below summarizes the performance of different polymers processed via HME, based on a 2024 study that used a drug-polymer ratio of 1:2 and Poloxamer 188 (at 10% w/w of polymer) as a plasticizer [1].

Polymer Used Extrudate Appearance Disintegration Time Dissolution Performance Physical Stability
Affinisol 15LV Clear, transparent Fastest Significantly enhanced Stable (no recrystallization in 3 months)
Kollidon VA64 Clear, transparent Not Specified Improved Not Specified
Eudragit EPO Opaque, white Not Specified Not Specified Not Specified
HPMC (5cps) Opaque, brownish Slow Less effective Not Specified

Troubleshooting Tip: If your extrudates have a brownish discoloration (especially with HPMC), it may indicate thermal degradation. Try reducing the barrel temperature or using a more thermally stable polymer like Affinisol 15LV [1].

FAQ 2: What is the optimal experimental workflow for developing a PZB HME formulation?

A robust HME process follows a Quality by Design (QbD) approach. The diagram below outlines the key stages from pre-formulation to the final product.

G PreFormulation Pre-Formulation RiskAssessment Risk Assessment PreFormulation->RiskAssessment P1 Polymer Selection PreFormulation->P1 P2 API-Polymer Compatibility PreFormulation->P2 DOE Design of Experiment (DoE) RiskAssessment->DOE HMEProcess HME Processing DOE->HMEProcess P3 Screw Configuration DOE->P3 P4 Temperature Profile DOE->P4 P5 Screw Speed DOE->P5 Characterization Product Characterization HMEProcess->Characterization BioStudy In-Vivo Study Characterization->BioStudy P6 Dissolution Characterization->P6 P7 Bioavailability (AUC) BioStudy->P7

FAQ 3: How do critical process parameters (CPPs) impact the quality of PZB extrudates?

The barrel temperature and screw design are two of the most significant CPPs. The following table details their effects and offers troubleshooting advice based on experimental findings [1] [2].

Critical Parameter Impact on Product Quality Recommended Control Strategy

| Barrel Temperature | Significant impact on torque, disintegration time, and dissolution profile. Too low: high torque, incomplete processing. Too high: risk of degradation. | - Optimize via DoE.

  • Use a temperature profile that ensures full melting without degradation. | | Screw Speed (RPM) | Has an insignificant impact on appearance and dissolution but affects specific mechanical energy and residence time. | - A speed of 100-200 RPM is often a good starting point.
  • Optimize for feeding stability and homogeneity. | | Screw Configuration | Number of mixing sections significantly influences particle size (D50) and mixing efficiency. | - Use combing mixers or kneading elements for efficient mixing.
  • More mixing sections can lead to smaller particle size. |

Troubleshooting Tip: If you encounter high torque during extrusion, consider increasing the barrel temperature within a safe range or incorporating a plasticizer like Poloxamer 188 to improve material flow [1].

FAQ 4: How can I monitor the formation of amorphous solid dispersions in real-time?

Integrating Process Analytical Technology (PAT) is key. Near-Infrared (NIR) spectroscopy is a powerful tool for this purpose [2].

  • Application: An NIR probe can be installed at the extruder die.
  • Method: It monitors specific absorption peaks that correspond to the formation of an amorphous dispersion or co-crystal, allowing for real-time quality control.
  • Benefit: This enables immediate adjustment of process parameters if the API is not fully converted, ensuring a consistent and high-quality product.

Detailed Experimental Protocol: HME of Pazopanib HCl

This protocol is adapted from a 2024 research study that successfully developed PZB extrudates with enhanced bioavailability [1].

1. Aim: To prepare and evaluate amorphous solid dispersions of Pazopanib Hydrochloride using Hot-Melt Extrusion for solubility and bioavailability enhancement.

2. Materials:

  • API: this compound
  • Polymers: Affinisol 15LV, Kollidon VA64, Eudragit EPO, or HPMC (Hypromellose 5cps).
  • Plasticizer: Poloxamer 188.
  • Equipment: Co-rotating twin-screw extruder (e.g., 18 mm screw diameter).

3. Pre-Formulation and Risk Assessment:

  • Formulation Composition:
    • Pazopanib HCl: 200 mg
    • Polymer: 400 mg (Drug:Polymer = 1:2)
    • Poloxamer 188: 40 mg (10% w/w of polymer)
  • Identify Critical Factors: Use an Ishikawa (fishbone) diagram to brainstorm potential risks related to Materials (e.g., polymer Tg, moisture), Machinery (screw design), Methods (temperature, screw speed), and Measurement (analytical techniques) [2].

4. Manufacturing by HME:

  • Mixing: Pre-blend the Pazopanib HCl, polymer, and plasticizer using a cube blender or similar mixer to ensure a homogeneous physical mixture.
  • Extrusion:
    • Feeding: Feed the pre-blend into the extruder using a calibrated gravimetric feeder.
    • Temperature Profile: Set the barrel temperature based on DoE optimization; it is a critical parameter that significantly impacts the product.
    • Screw Speed: Set between 100-200 RPM.
    • Screw Configuration: Use a screw profile that includes conveying and mixing/kneading elements to ensure proper shear and mixing.
  • Collection: Allow the hot extrudates to cool on a conveyor belt at room temperature. Mill the cooled extrudates into a fine powder if needed for subsequent dosage form development.

5. Characterization and Evaluation:

  • Solid State: Use X-Ray Powder Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the conversion of the crystalline drug to an amorphous state.
  • Dissolution Study: Perform dissolution tests in a suitable medium (e.g., pH 1.2 buffer or SIF) and compare the dissolution profile against the pure API and a marketed formulation.
  • Stability Studies: Store the optimized formulation under accelerated conditions (e.g., 40°C/75% RH) for up to 3 months and check for any physical changes or recrystallization.
  • In-Vivo Study: Conduct a pharmacokinetic study in a suitable animal model. The test formulation (e.g., Affinisol extrudates) should show a significantly higher bioavailability (AUC) compared to the pure drug [1].

References

Pazopanib hydrochloride stability-indicating analytical method development

Author: Smolecule Technical Support Team. Date: February 2026

Developed Method & Validation Parameters

The core of a stability-indicating method is its ability to accurately measure the active drug without interference from degradation products, impurities, or excipients [1] [2]. The following table summarizes a specific, validated Reverse-Phase HPLC (RP-HPLC) method for Pazopanib Hydrochloride, compiled from recent research:

Parameter Reported Conditions for Pazopanib HCl
Analytical Technique RP-HPLC [3] / UPLC [4]
Column C18 (e.g., 4.6 x 250 mm, 5 µm) [3]

| Mobile Phase | Methanol : 0.1% OPA Buffer (41:59 v/v) [3] or 0.1% OPA Buffer : Acetonitrile (30:70% v/v) [4] | | Detection Wavelength | 266 nm [3] or 256 nm [4] | | Flow Rate | 1.1 mL/min [3] | | Injection Volume | 20 µL [3] | | Retention Time | Specific to method; e.g., ~1.43 min in another method [5] | | Linearity Range | 5–20 µg/mL (R² = 0.999) [3] or 6–14 µg/mL [4] | | LOD / LOQ | 0.05 µg/mL / 0.14 µg/mL [3] |

The method must be validated as per ICH Q2(R1) guidelines. The table below outlines key parameters and typical acceptance criteria for a late-phase method [1] [2].

Validation Parameter Objective Typical Methodology & Acceptance Criteria
Specificity Prove no interference from impurities, excipients, or degradants. Analyze placebo and forced degradation samples. Check peak purity via PDA or MS. No interference at analyte retention time [2].
Accuracy Closeness of results to true value. Spike recovery at 3 levels (80%, 100%, 120%). Minimum 9 determinations. Recovery often 98–102% [1] [2] [5].
Precision (Repeatability) Agreement under same operating conditions. Analyze multiple aliquots (e.g., 6 at 100%). Express as %RSD; often <2.0% for assay [1] [2].
Linearity & Range Prove proportional response to analyte concentration. Minimum of 5 concentrations. R² > 0.999 [1] [3].
Robustness Capacity to remain unaffected by small, deliberate parameter variations. Deliberately vary flow rate (±0.04 mL/min), wavelength (±2 nm), mobile phase composition (±1%). Monitor impact on Rt and peak area [3].

Troubleshooting FAQs & Guides

Here are answers to common specific issues you might encounter during method development and validation.

Q1: How can I demonstrate that my method is truly stability-indicating?

  • Answer: You must conduct forced degradation studies (stress testing) to prove specificity. Expose the drug substance to harsh conditions to accelerate degradation, then show your method can separate the main drug peak from all degradation products [1] [2].
  • Protocol for Forced Degradation:
    • Acid/Base Hydrolysis: Treat ~20 µg of Pazopanib with 5 mL of 0.1N HCl or 0.1N NaOH at room temperature for 2-5 hours [3].
    • Oxidative Degradation: Expose the drug to 3% hydrogen peroxide at room temperature [3] [6].
    • Thermal & Photolytic: Subject the drug to dry heat (e.g., 80°C) and UV light [6].
  • Aim for 5-20% degradation. Use a peak purity tool (PDA or MS) to confirm the main peak is pure and not co-eluting with any degradant [2].

Q2: My recovery values in accuracy experiments are inconsistent or outside the 98-102% range. What could be wrong?

  • Answer: Inconsistent recovery often points to issues with sample preparation or matrix effects.
    • Check Placebo Interference: Ensure your placebo solution (without API) shows no interfering peaks at the retention time of Pazopanib. If interference is found, you may need to adjust the mobile phase to better resolve the peaks [2].
    • Verify Sample Solubility and Stability: Confirm that Pazopanib is fully dissolved in the chosen solvent and is stable for the duration of the analysis. Incomplete dissolution or on-going degradation will skew results.
    • Standard Solution Integrity: Ensure your standard solutions are prepared accurately and are stable [2].

Q3: The retention time for Pazopanib is shifting during my robustness testing. Is my method invalid?

  • Answer: Not necessarily. Small shifts in retention time are common when parameters are varied. The key is that the method's performance remains acceptable.
    • Assess Impact: Check if the shifting retention time causes it to co-elute with any other peak (impurity, degradant, or excipient). If separation is maintained, the method may still be robust.
    • Identify Critical Parameters: This test helps you identify which parameters are most critical. For example, if a 1% change in organic solvent ratio causes a large shift, you should define a tight control limit for that parameter in your final method [3].

Q4: How can I improve the sensitivity (lower LOD and LOQ) of my method?

  • Answer: Sensitivity can be improved during method development.
    • Optimize Detection Wavelength: Confirm you are detecting at the maximum absorbance (λmax) for Pazopanib, which is around 266 nm [3].
    • Sample Concentration: If possible, increase the concentration of the sample solution or the injection volume, provided it doesn't negatively impact the chromatography.
    • Advanced Techniques: Consider switching to UPLC, which uses smaller particle sizes for higher efficiency, sensitivity, and better peak shape [4].

Workflow Visualization

The following diagram illustrates the key stages in developing and validating a stability-indicating method.

Method Development\n(Column, Mobile Phase) Method Development (Column, Mobile Phase) Forced Degradation Studies\n(Specificity Demonstration) Forced Degradation Studies (Specificity Demonstration) Method Development\n(Column, Mobile Phase)->Forced Degradation Studies\n(Specificity Demonstration) Method Optimization Method Optimization Forced Degradation Studies\n(Specificity Demonstration)->Method Optimization Full Method Validation\n(ICH Q2(R1)) Full Method Validation (ICH Q2(R1)) Method Optimization->Full Method Validation\n(ICH Q2(R1)) System Suitability Test\n(Ongoing Verification) System Suitability Test (Ongoing Verification) Full Method Validation\n(ICH Q2(R1))->System Suitability Test\n(Ongoing Verification) Pre-analysis check

The core principle of the validation process is to prove the method's suitability for its intended purpose across multiple characteristics. The following chart maps out the key parameters as defined by ICH guidelines.

Method Validation Method Validation Specificity Specificity Method Validation->Specificity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Linearity Linearity Method Validation->Linearity Range Range Method Validation->Range Robustness Robustness Method Validation->Robustness LOD/LOQ LOD/LOQ Method Validation->LOD/LOQ

References

Pazopanib hydrochloride polymorph characterization and comparison

Author: Smolecule Technical Support Team. Date: February 2026

Polymorphs of Pazopanib Hydrochloride

The search results confirm the critical importance of polymorphic form as a Critical Quality Attribute (CQA) for this compound, as different forms can impact stability, solubility, and bioavailability [1]. The following polymorphs are described:

Polymorph Name Key Characterization Data (X-Ray Powder Diffraction - XRPD) Additional Characteristics
Form A (Known form) Provided for reference; specific peaks not listed in available results [2].
Form F (Novel form) Characteristic peaks at 11.3, 14.6, 16.9, 19.5, 19.7, 23.5, and 25.9° ± 0.2° 2θ [2]. • Better solubility in acidic conditions vs. Form A [2]. • IR spectrum provided (see [2] for details).
Undesired ACN Solvate Mentioned as an undesired form monitored during manufacturing [1].
Monohydrate & Anhydrous Monitored during solvent-mediated transformation in manufacturing [1].

Experimental Protocols for Polymorph Characterization and Monitoring

The following experimental details are drawn from the research and patent literature.

In-situ NIR Spectroscopy for Process Monitoring

This technique is used for real-time monitoring of polymorphic transformations, such as from the monohydrate to the anhydrous form [1].

  • Principle: Utilizes diffuse reflectance near-infrared (NIR) spectroscopy with a fiber-optic probe inserted directly into the process equipment (e.g., a filter dryer) [1].
  • Hardware: A Bruker Matrix-F spectrometer with a custom-designed Hastelloy diffuse reflectance probe featuring a nitrogen purge to prevent fouling of the sapphire window [1].
  • Data Analysis: A Partial Least Squares (PLS) model is created and optimized using data from manufacturing campaigns. This model differentiates between the monohydrate and anhydrous forms to determine the transformation endpoint in real-time. Model diagnostics like Mahalanobis distance and spectral residuals help identify unexpected process behavior or the presence of undesired forms [1].

The workflow for this monitoring process can be visualized as follows:

Start Start: Manufacturing Process A NIR Probe Collects Real-Time Spectra Start->A B PLS Model Analyzes Data A->B C Diagnostics Check for Model/Process Anomalies B->C D Determine Polymorphic Form and Transformation End-Point C->D E Endpoint Reached D->E Yes F Continue Processing D->F No F->A

Preparation of Crystalline Form F

Two primary methods are described for obtaining the novel Form F.

  • Method 1: Direct Synthesis

    • Process: N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (CPMI) and 5-amino-2-methylbenzenesulfonamide (AMBS) are mixed in a solvent, typically Methanol (MeOH) or a MeOH/water mixture.
    • Reaction: The mixture is heated, often to reflux, to facilitate the reaction.
    • Isolation: A portion of the solvent is distilled off, the mixture is cooled to 0-20°C, and the resulting solids are isolated and dried to yield Form F [2].
  • Method 2: Form Conversion from Form A

    • Process: Form A of Pazopanib HCl is stirred in a solvent comprising Methanol (MeOH) at room temperature for 48 hours or more.
    • Isolation: The solids are then isolated and dried to obtain Form F [2].

Formulation Strategies for Solubility and Bioavailability Enhancement

This compound is a BCS Class IV drug with poor aqueous solubility and variable oral bioavailability [3]. The following formulation strategies have been investigated to overcome these challenges:

Strategy Formulation Approach Key Outcome
Solid Dispersions via Hot-Melt Extrusion (HME) Dispersion of the drug in polymers (e.g., Kollidon VA64, Affinisol 15LV) using the solvent-free HME process [3]. Significantly enhanced bioavailability; Affinisol-based extrudates showed faster dissolution and good polymorphic stability [3].
Co-solvent Systems Use of binary solvent mixtures like ethyl acetate + ethanol or ethyl acetate + isopropanol [4]. Maximum solubility achieved at a specific ethyl acetate mass fraction; effective for solubilizing the drug [4].
Wet Milling and Mixing Creating homogeneous powder mixtures with polymer excipients like Soluplus (in an 8:1 ratio with the drug) [5]. A 300 mg dose of this formulation showed similar exposure and lower variability than a standard 800 mg dose [5].

References

validation of rapid Pazopanib therapeutic drug monitoring method

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method Comparison for Pazopanib TDM

The table below summarizes the key performance characteristics of two validated methods for quantifying Pazopanib in human plasma.

Parameter UHPLC-MS/MS Method [1] HPLC-UV Method [2]
Analytical Technique Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry High-Performance Liquid Chromatography with Ultraviolet detection
Linear Range 0.5 - 100 mcg/mL [1] 0.5 - 100 mcg/mL [2]
Lower Limit of Quantification (LLOQ) 0.5 mcg/mL [1] 0.5 mcg/mL [2]
Sample Preparation Solid-phase extraction (SPE) on a 96-well plate [1] Liquid-liquid extraction (LLE) with diethyl ether [2]
Run Time / Throughput "High-throughput" [1] (Specific runtime not stated) Not specified
Precision (Coefficient of Variation) < 5.0% [1] < 4.5% [2]
Extraction Recovery 102.0% ± 3.9% (Mean ± SD) [1] >80% [2]
Key Advantages High sensitivity and specificity; validated per FDA & EMA guidelines; suitable for clinical TDM [1] Wide linear range; suitable for routine clinical TDM [2]

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the comparison table.

UHPLC-MS/MS Method for High-Throughput TDM

This protocol is adapted from a 2020 study that developed a high-throughput quantification method [1].

  • Sample Preparation: A simple solid-phase extraction (SPE) procedure was performed using a 96-well plate format to enable parallel processing of multiple samples [1].
  • Chromatography:
    • Technique: Ultra-High-Performance Liquid Chromatography (UHPLC).
    • Mode: The specific chromatographic conditions (e.g., column type, mobile phase composition) are detailed in the primary research article [1].
  • Mass Spectrometry Detection:
    • Technique: Tandem Mass Spectrometry (MS/MS).
    • Ionization Mode: Positive electrospray ionization (ESI+) [1].
  • Validation: The method was fully validated according to the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines for bioanalytical method validation. All validation parameters, including precision, accuracy, and matrix effect, met the required standards [1].
HPLC-UV Method for Routine Clinical Practice

This protocol is based on a 2015 study that developed and validated an HPLC-UV method for application in routine clinical practice [2].

  • Sample Preparation: Liquid-liquid extraction (LLE) of Pazopanib and the internal standard (gefitinib) from plasma using diethyl ether [2].
  • Chromatography:
    • Column: Ultrabase C18 column [2].
    • Elution: Isocratic elution [2].
    • Mobile Phase: A mixture of ammonium acetate (pH 7; 0.02 mol/L) and acetonitrile/methanol (70:30, vol/vol) in a 47:53 ratio [2].
    • Flow Rate: 1 mL/min [2].
  • Detection:
    • Technique: Ultraviolet (UV) detection.
    • Wavelength: 260 nm [2].
  • Validation: The method was validated according to FDA and EMA guidelines, demonstrating linearity, precision, accuracy, and recovery over the stated concentration range [2].

Experimental Workflow and Clinical Rationale

To better visualize the TDM process and the role of these analytical methods, the following diagram outlines the general workflow from sample collection to dose adjustment.

pazopanib_tdm_workflow start Patient Plasma Sample step1 Sample Preparation start->step1 step2 Chromatographic Separation step1->step2 step3 Detection & Quantification step2->step3 step4 TDM Evaluation step3->step4 Reports Ctrough decision1 Ctrough < 20.5 mg/L step4->decision1 decision2 Ctrough > 34 mg/L decision1->decision2 No action1 Consider Dose Increase decision1->action1 Yes action2 Consider Dose Reduction decision2->action2 Yes action3 Maintain Current Dose decision2->action3 No end Informed Dosing Decision action1->end action2->end action3->end

Workflow for Pazopanib TDM from Sample to Decision

The clinical application of these methods is guided by specific exposure targets [3] [4]:

  • Therapeutic Target: A steady-state trough concentration (Ctrough ≥ 20.5 mg/L) is associated with significantly prolonged progression-free survival [3].
  • Toxicity Threshold: A Ctrough > 34 mg/L predicts an increased risk of grade 2 or higher liver toxicity [4].

Key Insights for Method Selection

  • For highest throughput and specificity: The UHPLC-MS/MS method is superior due to its speed, sensitivity, and use of a 96-well plate SPE for efficient sample preparation [1].
  • For accessibility and cost-effectiveness: The HPLC-UV method provides a robust and validated alternative for laboratories without access to mass spectrometry instrumentation [2].
  • Clinical Utility: Both methods enable reliable measurement of Pazopanib levels against clinically validated thresholds, allowing for model-informed precision dosing to optimize patient outcomes [3] [4].

References

analytical method transfer for Pazopanib hydrochloride quantification

Author: Smolecule Technical Support Team. Date: February 2026

Validated LC-MS/MS Method for Pazopanib

The table below summarizes the core parameters of a fast and straightforward LC-MS/MS method for quantifying Pazopanib in human plasma, designed for therapeutic drug monitoring and clinical trials [1].

Parameter Specification
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Matrix Human Plasma
Internal Standard Stable isotopically labeled C,H3-pazopanib
Sample Preparation Protein precipitation using methanol
Chromatographic Column C18 column
Elution Mode Isocratic
Mobile Phase Ammonium hydroxide in water and methanol
Detection Mode Positive ion mode

| Ion Transitions (m/z) | Pazopanib: 438 → 357 Internal Standard: 442 → 361 | | Runtime | 2.5 minutes | | Validation | Successfully validated per FDA and EMA bioanalytical method requirements |

Detailed Experimental Protocol

This section outlines the step-by-step methodology for the LC-MS/MS quantification of Pazopanib as described in the search results [1].

  • Sample Preparation: The method uses protein precipitation for sample clean-up. This involves adding methanol to the plasma sample to precipitate proteins. The stable isotopically labeled C,H3-pazopanib is used as an Internal Standard to correct for potential variability during sample preparation and analysis.
  • Chromatographic Separation: The processed sample is injected into an LC system equipped with a C18 column. The compounds are separated using an isocratic elution (a constant mobile phase composition) with a mixture of ammonium hydroxide in water and methanol.
  • Mass Spectrometric Detection: The separated analytes are detected using a tandem mass spectrometer. The instrument is set to positive ion mode and monitors specific ion transitions (precursor ion → product ion) for Pazopanib (m/z 438 → 357) and its Internal Standard (m/z 442 → 361). This selective detection method enhances accuracy and minimizes interference.
  • Method Validation: The authors confirmed that the method is robust for routine use, as all validated parameters (such as accuracy, precision, and sensitivity) met the pre-defined criteria set by the FDA and EMA for bioanalytical method validation.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the analytical process, from sample collection to data analysis.

workflow start Plasma Sample Collection prep Sample Preparation (Protein Precipitation with Methanol) start->prep lc Chromatographic Separation C18 Column, Isocratic Elution prep->lc ms MS/MS Detection Positive Ion Mode Pazopanib: m/z 438 → 357 lc->ms data Data Analysis & Quantification ms->data

Pazopanib Properties and Method Suitability

The search results also provide context on Pazopanib's chemical properties, which are critical for developing a suitable analytical method [2]. The drug is a small molecule with a complex structure and is highly protein-bound in plasma (>99%). It is primarily metabolized in the liver by the cytochrome P-450 (CYP) enzyme CYP3A4. These factors support the choice of a sensitive and selective technique like LC-MS/MS for its accurate quantification in biological matrices.

Suggestions for Finding More Information

The identified method is from 2018. To build a comprehensive and up-to-date comparison guide, I suggest you take the following steps:

  • Search Specialized Databases: Conduct a targeted search on scientific literature databases like PubMed, Scopus, or Web of Science using keywords such as "pazopanib method comparison," "pazopanib HPLC validation," and "pazopanib bioanalytical method transfer."
  • Consult Regulatory Guidelines: Review the latest bioanalytical method validation guidelines from the U.S. FDA and European Medicines Agency (EMA) to ensure any methods you evaluate meet current regulatory standards.
  • Focus on Method Transfer: Look for publications specifically on "analytical method transfer" protocols, which will provide detailed frameworks for qualifying a receiving laboratory to perform a method originally developed and validated in a transferring laboratory.

References

×

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

473.1400719 g/mol

Monoisotopic Mass

473.1400719 g/mol

Heavy Atom Count

32

UNII

33Y9ANM545

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (66.67%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (33.33%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (66.67%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Renal-cell carcinoma (RCC)Votrient is indicated in adults for the first-line treatment of advanced renal-cell carcinoma (RCC) and for patients who have received prior cytokine therapy for advanced disease.Soft-tissue sarcoma (STS)Votrient is indicated for the treatment of adult patients with selective subtypes of advanced soft-tissue sarcoma (STS) who have received prior chemotherapy for metastatic disease or who have progressed within 12 months after (neo)adjuvant therapy.Efficacy and safety have only been established in certain STS histological tumour subtypes.

NCI Cancer Drugs

Drug: Pazopanibhydrochloride
US Brand Name(s): Votrient
FDA Approval: Yes
Pazopanib hydrochloride is approved to treat adults with: Renal cell carcinoma (a type of kidney cancer ) that is advanced.
Soft tissue sarcoma that is advanced. It is used in patients who have already been treated with chemotherapy.
Pazopanib hydrochloride is also being studied in the treatment of other types of cancer.

Pharmacology

Pazopanib Hydrochloride is the hydrochloride salt of a small molecule inhibitor of multiple protein tyrosine kinases with potential antineoplastic activity. Pazopanib selectively inhibits vascular endothelial growth factor receptors (VEGFR)-1, -2 and -3, c-kit and platelet derived growth factor receptor (PDGF-R), which may result in inhibition of angiogenesis in tumors in which these receptors are upregulated.

ATC Code

L01XE11

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
KIT (CD117) [HSA:3815] [KO:K05091]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

635702-64-6

Wikipedia

Pazopanib hydrochloride

FDA Medication Guides

Votrient
Pazopanib Hydrochloride
TABLET;ORAL
NOVARTIS
09/22/2021

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-13-2023

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